Bis(2-ethylhexyl) dodecanedioate
Description
Properties
IUPAC Name |
bis(2-ethylhexyl) dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-5-9-19-25(7-3)23-31-27(29)21-17-15-13-11-12-14-16-18-22-28(30)32-24-26(8-4)20-10-6-2/h25-26H,5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSFISGWJGUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885079 | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19074-24-9 | |
| Record name | Bis(2-ethylhexyl) dodecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19074-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019074249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) dodecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) dodecanedioate is a diester of dodecanedioic acid and 2-ethylhexanol, primarily utilized as a plasticizer in various polymer applications. While it shares structural similarities with extensively studied plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) and Bis(2-ethylhexyl) adipate (DEHA), specific toxicological and pharmacological data for this compound are limited. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. It also presents a comparative analysis of the toxicological profiles of its structural analogs to offer a preliminary assessment of its potential biological effects, emphasizing the need for direct experimental evaluation.
Chemical and Physical Properties
This compound is a high-molecular-weight organic compound. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester; Di(2-ethylhexyl) dodecanedioate | [1] |
| CAS Number | 19074-24-9 | [1] |
| Molecular Formula | C28H54O4 | [1] |
| Molecular Weight | 454.7 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 267°C |
Synthesis and Manufacturing
The primary method for synthesizing this compound is through Fischer-Speier esterification. This process involves the reaction of dodecanedioic acid with 2-ethylhexanol in the presence of an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
A general protocol for the synthesis of long-chain diesters is as follows:
-
Reactant Mixture: Dodecanedioic acid and a molar excess of 2-ethylhexanol are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Toluene is typically used as the azeotropic solvent to remove water.
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by the amount of water collected.
-
Work-up: Upon completion, the reaction mixture is cooled. The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Synthesis workflow for this compound.
Analytical Methodology
The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of this compound.
-
Sample Preparation: Samples are typically dissolved in an appropriate organic solvent like dichloromethane or hexane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
GC Conditions: A non-polar capillary column (e.g., HP-5MS) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.
-
MS Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Characteristic fragment ions for bis(2-ethylhexyl) esters are monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
-
¹H NMR: Provides information on the different proton environments in the molecule, including the protons of the ethyl and hexyl groups and the dodecanedioate backbone.[1][2]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730-1740 cm⁻¹.[1]
Toxicological Profile (Comparative Analysis)
Direct toxicological data for this compound is scarce in publicly available literature. Therefore, this section provides a summary of the toxicological profiles of its structural analogs, DEHP and DEHA, to provide a preliminary understanding of potential hazards. It is crucial to note that this information may not be directly applicable to this compound and should be interpreted with caution.
Acute Toxicity
Structurally similar compounds like DEHA generally exhibit low acute toxicity via oral, dermal, and inhalation routes.
Genotoxicity and Carcinogenicity
-
DEHP: The overall weight of evidence suggests that DEHP is not genotoxic. However, it has been shown to induce hepatic tumors in rodents, though the relevance of these findings to humans is still debated.
-
DEHA: DEHA is not considered to be genotoxic in both in vitro and in vivo studies.
Reproductive and Developmental Toxicity
-
DEHP: DEHP is a well-known reproductive and developmental toxicant in animals, primarily exhibiting anti-androgenic effects.
-
DEHA: Studies on DEHA have shown that it does not produce the same anti-androgenic effects observed with DEHP.
Potential Biological Mechanisms (Hypothesized)
Based on the metabolism of its analogs, this compound is likely metabolized in the body through a two-step process.
-
Hydrolysis: The diester is first hydrolyzed by esterases to its monoester, mono(2-ethylhexyl) dodecanedioate, and 2-ethylhexanol.
-
Oxidation: The released 2-ethylhexanol can be further oxidized to 2-ethylhexanoic acid and other metabolites.
The monoester metabolite is often considered the primary toxicant for related compounds like DEHP.
Hypothesized metabolic pathway for this compound.
Experimental Protocols for In Vitro Cytotoxicity
For researchers planning to evaluate the cytotoxicity of this compound, standard in vitro assays can be employed.
MTT Assay (Assessment of Metabolic Activity)
-
Cell Seeding: Seed cells (e.g., HepG2, L929) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the conversion of a substrate into a colored product.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage and is proportional to the level of cytotoxicity.
References
An In-depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) dodecanedioate is a diester of dodecanedioic acid and 2-ethylhexanol, belonging to the class of long-chain aliphatic esters. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications, with a particular focus on its relevance to the pharmaceutical and medical device industries. Detailed experimental protocols for its synthesis and characterization are also presented.
Chemical Structure and Identification
This compound is characterized by a long C12 linear dicarboxylic acid backbone esterified with two branched C8 alcohol moieties. This structure imparts high lipophilicity, low volatility, and excellent plasticizing properties.
IUPAC Name: this compound[1] Synonyms: Dodecanedioic acid, bis(2-ethylhexyl) ester; Dioctyl dodecanedioate[2] CAS Number: 19074-24-9[1] Molecular Formula: C28H54O4[1] Molecular Weight: 454.7 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. Therefore, data from structurally similar long-chain diesters, such as Bis(2-ethylhexyl) sebacate (DEHS) and Bis(2-ethylhexyl) azelate, are included for comparison and estimation.
| Property | This compound | Bis(2-ethylhexyl) sebacate (DEHS) | Bis(2-ethylhexyl) azelate |
| Molecular Formula | C28H54O4 | C26H50O4 | C25H48O4 |
| Molecular Weight | 454.7 g/mol [1] | 426.67 g/mol [3] | 412.6 g/mol [4] |
| CAS Number | 19074-24-9[1] | 122-62-3[3] | 103-24-2[4] |
| Appearance | Colorless to light yellow liquid | Colorless oily liquid | Colorless liquid[4] |
| Boiling Point | 267 °C @ 6 mmHg | 256 °C @ 5 mmHg[5] | 237 °C @ 5 mmHg[4] |
| Melting Point | - | -48 °C[5] | -78 °C[4] |
| Density | ~0.91-0.92 g/cm³ (estimated) | 0.9119 g/cm³ @ 25 °C[3] | 0.915 g/cm³ @ 25 °C[4] |
| Refractive Index | ~1.45 (estimated) | 1.4496 @ 25 °C[3] | 1.446 @ 25 °C[4] |
| Viscosity | - | ~23 mPa·s @ 20 °C[6] | - |
| Water Solubility | Insoluble | Insoluble[5] | Insoluble[4] |
| Solubility | Soluble in common organic solvents | Soluble in ethanol, acetone, benzene | Soluble in ethanol, acetone, benzene[4] |
| Flash Point | 230 °C | 215 °C[6] | - |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from dodecanedioic acid and 2-ethylhexanol using an acid catalyst.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Dodecanedioic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid, a 2.2 to 2.5 molar excess of 2-ethylhexanol, a catalytic amount of p-toluenesulfonic acid (approximately 1-2% by weight of the dicarboxylic acid), and toluene.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, typically for 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess 2-ethylhexanol.
-
For higher purity, the crude product can be further purified by vacuum distillation.
-
Characterization Protocols
3.2.1. Determination of Density The density of the purified liquid ester can be determined at a specific temperature (e.g., 25 °C) using a pycnometer or a digital density meter.
3.2.2. Measurement of Refractive Index The refractive index can be measured using an Abbe refractometer at a specified temperature (e.g., 25 °C) and wavelength (e.g., 589 nm, the sodium D-line).
3.2.3. Viscosity Measurement The dynamic viscosity can be determined using a rotational viscometer or a capillary viscometer at various temperatures to assess its flow behavior.
3.2.4. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.
Applications in Research and Drug Development
While direct applications of this compound in pharmaceutical formulations are not extensively documented, its properties suggest several potential uses:
-
Plasticizer for Medical Devices: Similar to other phthalate-alternative plasticizers like DEHA and DEHT, this compound could be used to impart flexibility to PVC-based medical devices such as IV bags, tubing, and catheters.[7] Its low toxicity profile would be a significant advantage in this context.
-
Excipient in Topical and Transdermal Formulations: Its high lipophilicity and low volatility make it a potential vehicle or emollient in creams, ointments, and transdermal patches. It could enhance the solubility and skin penetration of lipophilic active pharmaceutical ingredients (APIs). Long-chain fatty acids and their esters are commonly used in dermatological formulations.
-
Component of Depot Formulations: Long-chain esters are utilized to create lipophilic prodrugs of hydrophilic APIs. This strategy increases the lipophilicity of the drug, allowing it to be formulated as an oil-based depot injection for sustained release.[8][9] The long alkyl chains of this compound could serve as a lipidic carrier for such formulations.
-
Solvent in Pharmaceutical Preparations: Its ability to dissolve nonpolar compounds makes it a candidate as a solvent for certain APIs in liquid or semi-solid dosage forms.
Safety and Toxicology
Specific toxicological data for this compound is limited. However, related long-chain diesters, such as bis(2-ethylhexyl) adipate (DEHA), have been shown to have low acute toxicity.[10] They are generally not considered to be genotoxic or to cause serious damage upon repeated exposure.[10] As with any chemical, appropriate handling procedures should be followed in a laboratory setting.
Conclusion
This compound is a lipophilic diester with properties that make it a potentially valuable material in various industrial and pharmaceutical applications. Its low volatility, high flash point, and expected low toxicity profile are advantageous. While further research is needed to fully characterize its properties and explore its applications in drug delivery and medical devices, the information presented in this guide provides a solid foundation for researchers and scientists working in these fields.
References
- 1. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19074-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Bis(2-ethylhexyl) Sebacate [drugfuture.com]
- 4. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. specialchem.com [specialchem.com]
- 8. Steroid ester - Wikipedia [en.wikipedia.org]
- 9. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate (CAS: 19074-24-9)
Disclaimer: Publicly available scientific literature and toxicological data for Bis(2-ethylhexyl) dodecanedioate (CAS: 19074-24-9) are limited. To provide a comprehensive overview, this guide incorporates data from structurally similar compounds, namely Bis(2-ethylhexyl) phthalate (DEHP) and Hexanedioic acid, bis(2-ethylhexyl) ester. This approach is taken to infer potential properties and biological activities, and it should be noted that the toxicological profiles of these compounds can differ significantly.
Chemical and Physical Properties
This compound is a diester of dodecanedioic acid and 2-ethylhexanol. It belongs to the class of organic compounds known as dicarboxylic acid esters. Due to its chemical structure, it is expected to be a colorless, viscous liquid with low water solubility and a high boiling point. It is primarily used as a plasticizer in the polymer industry to increase the flexibility and durability of materials.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19074-24-9 | [1] |
| Molecular Formula | C28H54O4 | [1][3][4] |
| Molecular Weight | 454.7 g/mol | [1][3][4] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 449.4 °C at 760 mmHg | [5] |
| Density | 0.912 g/cm³ | [5] |
| Physical Form | Liquid | [6] |
Toxicological Profile
A human health assessment of a similar compound, Hexanedioic acid, bis(2-ethylhexyl) ester , indicates low acute toxicity via oral, dermal, and inhalation routes.[7] For this compound, the oral LD50 in rats is reported to be >2000 mg/kg body weight, and the dermal LD50 in rabbits is >8670 mg/kg body weight.[7] Repeat dose toxicity studies in rats and mice showed reduced body weight gains at higher doses, with a No-Observed-Adverse-Effect Level (NOAEL) of 189 mg/kg bw/day in rats and 451 mg/kg bw/day in mice for a 90-day study.[7] The study also concluded that despite structural similarities and a common metabolite with DEHP, the toxicological profiles differ, with no antiandrogenic effects observed for Hexanedioic acid, bis(2-ethylhexyl) ester.[7]
Bis(2-ethylhexyl) phthalate (DEHP) , another structurally related plasticizer, has been extensively studied. It is classified as "probably carcinogenic to humans" by IARC, based on rodent studies.[1][5] The acute toxicity of DEHP is low, with an oral LD50 in rats of approximately 30 g/kg.[2] Concerns about DEHP primarily focus on its role as an endocrine disruptor and its potential effects on reproductive health.[2][5]
Table 2: Summary of Toxicological Data for Related Compounds
| Parameter | Value | Species | Compound | Source |
| Acute Oral LD50 | >2000 mg/kg bw | Rat | Hexanedioic acid, bis(2-ethylhexyl) ester | [7] |
| Acute Dermal LD50 | >8670 mg/kg bw | Rabbit | Hexanedioic acid, bis(2-ethylhexyl) ester | [7] |
| 90-day Oral NOAEL | 189 mg/kg bw/day | Rat | Hexanedioic acid, bis(2-ethylhexyl) ester | [7] |
| Acute Oral LD50 | ~30 g/kg bw | Rat | Bis(2-ethylhexyl) phthalate (DEHP) | [2] |
| Acute Dermal LD50 | 24 g/kg bw | Rabbit | Bis(2-ethylhexyl) phthalate (DEHP) | [2] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of dicarboxylic acid diesters like this compound involves the Fischer esterification of the corresponding dicarboxylic acid with an excess of the alcohol in the presence of an acid catalyst.
Materials:
-
Dodecanedioic acid
-
2-Ethylhexanol (excess, e.g., 2-4 molar equivalents)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, to facilitate azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add dodecanedioic acid, 2-ethylhexanol, and the acid catalyst in the chosen solvent.
-
Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
In Vitro Cell Transformation Assay (for assessing carcinogenic potential)
This protocol is based on the methodology used for testing the carcinogenic potential of DEHP and can be adapted for this compound.
Materials:
-
BALB/c 3T3 cell line
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known carcinogen like 3-methylcholanthrene)
-
Negative control (solvent vehicle)
-
Cell culture plates and flasks
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Giemsa stain
Procedure:
-
Cell Seeding: Seed BALB/c 3T3 cells in culture plates at a low density.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound, positive control, and negative control.
-
Incubation: Incubate the cells for 72 hours.
-
Subculture: After the treatment period, wash the cells, trypsinize, and re-seed them for the focus formation assay.
-
Focus Formation: Culture the cells for 2-3 weeks, with regular medium changes, to allow for the formation of transformed foci.
-
Staining and Analysis: Fix the cells with methanol and stain with Giemsa. Count the number of transformed foci (characterized by dense, multilayered, and randomly oriented cells) under a microscope. An increase in the number of foci compared to the negative control indicates transforming potential.
Potential Signaling Pathways and Mechanism of Action (Inferred from DEHP)
While no specific signaling pathways have been identified for this compound, studies on DEHP suggest that related compounds may interact with several key cellular pathways.
DEHP is known to be a peroxisome proliferator-activated receptor alpha (PPARα) agonist in rodents, a mechanism linked to its hepatocarcinogenicity in these species.[1][5] Activation of PPARα leads to the modulation of genes involved in lipid metabolism and cell proliferation.
Transcriptomic analysis of cells exposed to DEHP has also revealed modulation of other signaling pathways, including:
-
Notch signaling pathway: Involved in cell fate determination, proliferation, and apoptosis.
-
Wnt signaling pathway: Plays a crucial role in embryonic development and cancer.
-
TGF-β signaling pathway: Regulates cell growth, differentiation, and apoptosis.
-
p53 signaling pathway and apoptosis: Central to tumor suppression and programmed cell death.
These pathways are fundamental to cellular homeostasis, and their dysregulation can lead to adverse health effects, including cancer.
// Nodes DEHP [label="Bis(2-ethylhexyl) phthalate\n(DEHP)", fillcolor="#FBBC05", fontcolor="#202124"]; PPARa [label="PPARα Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Metabolism [label="Altered Lipid\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Decreased Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Hepatocarcinogenesis [label="Hepatocarcinogenesis\n(in rodents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Pathways [label="Other Signaling Pathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt [label="Wnt", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb [label="TGF-β", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DEHP -> PPARa; PPARa -> Lipid_Metabolism; PPARa -> Cell_Proliferation; PPARa -> Apoptosis; Lipid_Metabolism -> Hepatocarcinogenesis; Cell_Proliferation -> Hepatocarcinogenesis; Apoptosis -> Hepatocarcinogenesis; DEHP -> Other_Pathways [style=dashed]; Other_Pathways -> Notch; Other_Pathways -> Wnt; Other_Pathways -> TGFb; Other_Pathways -> p53; } .dot Caption: Inferred signaling pathways potentially affected by bis(2-ethylhexyl) esters, based on data for DEHP.
Conclusion
This compound is a chemical with industrial applications as a plasticizer. While specific data on its biological activity and toxicology are scarce, information from structurally related compounds suggests a profile of low acute toxicity. However, the potential for long-term effects, including endocrine disruption and carcinogenicity, as suggested by studies on DEHP, warrants further investigation to fully characterize the risk profile of this compound. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area.
References
- 1. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Bis(2-ethylhexyl) Sebacate [drugfuture.com]
- 5. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 6. The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) dodecanedioate
This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(2-ethylhexyl) dodecanedioate, a high-molecular-weight diester utilized primarily as a plasticizer. The information is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound for formulation and application purposes.
Chemical Identity
This compound is the diester of dodecanedioic acid and 2-ethylhexanol. Its chemical structure and identity are fundamental to understanding its physical and chemical behavior.
| Identifier | Value |
| Chemical Name | This compound[1] |
| Synonyms | Di(2-ethylhexyl) dodecanedioate, Dioctyl dodecanedioate, Dodecanedioic acid, bis(2-ethylhexyl) ester[2] |
| CAS Number | 19074-24-9[3] |
| Molecular Formula | C₂₈H₅₄O₄[1][3] |
| Molecular Weight | 454.74 g/mol [3] |
| Chemical Structure | CCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC[1] |
Physical Properties
The physical properties of this compound are critical for its application as a plasticizer, influencing its processing characteristics and performance in final products.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Melting Point | Data not available (Liquid at room temperature) | |
| Boiling Point | 267 °C at 6 mmHg | |
| Flash Point | 230 °C | |
| Density | 0.94 g/cm³ | [3] |
| Viscosity | Data not available. For comparison, Bis(2-ethylhexyl) sebacate has a viscosity of approximately 21-23 cSt at 100°F (37.8°C). Given the structural similarity, a comparable viscosity profile can be expected. | |
| Refractive Index | Data not available. For comparison, the structurally similar Bis(2-ethylhexyl) sebacate has a refractive index of 1.4496 at 25°C.[4] | [4] |
Chemical Properties
The chemical properties dictate the stability and compatibility of this compound in various formulations.
| Property | Value/Description | Reference |
| Solubility in Water | Predicted to be very low. As a high-molecular-weight ester, it is largely insoluble in water. | |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents such as alcohols, ketones, and esters. Quantitative data is not readily available. | |
| Stability | Generally stable under normal conditions. As an ester, it can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures. | |
| Reactivity | Reacts with strong acids and bases (hydrolysis). Can undergo transesterification reactions in the presence of a suitable catalyst. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of liquid plasticizers like this compound are outlined in standardized test methods.
Determination of Boiling Point at Reduced Pressure
The boiling point of high-molecular-weight, low-volatility substances is typically determined under reduced pressure to avoid thermal decomposition. A standard method involves vacuum distillation.
-
Apparatus: A vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a controlled heat source.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled and evacuated to the desired pressure (e.g., 6 mmHg).
-
The sample is gradually heated.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
-
Measurement of Kinematic Viscosity (ASTM D445)
The viscosity of plasticizers is a critical parameter for their processing and performance. The ASTM D445 standard test method is widely used.
-
Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timer.
-
Procedure:
-
The viscometer is charged with the sample of this compound.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.
-
The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Measurement of Refractive Index (ASTM D1218)
The refractive index is a fundamental physical property that is often used for identification and quality control.
-
Apparatus: A refractometer with a light source (typically a sodium lamp) and a temperature control system.
-
Procedure:
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 25°C).
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Water Solubility (OECD Guideline 105)
This guideline provides methods for determining the water solubility of substances. For a sparingly soluble liquid like this compound, the flask method is appropriate.
-
Apparatus: A flask, a constant temperature shaker or magnetic stirrer, and an analytical method to determine the concentration of the substance in water (e.g., gas chromatography).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The mixture is then allowed to stand to separate the phases.
-
A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included, and the concentration of the dissolved this compound is determined using a suitable analytical technique.
-
Visualization of Property Relationships
The following diagram illustrates the logical relationship between the key physical and chemical properties of this compound and its primary application as a plasticizer.
References
An In-depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) dodecanedioate, a significant compound in various industrial and scientific applications. This document delves into its chemical synonyms, quantitative properties, and relevant experimental protocols, offering valuable insights for professionals in research and development.
Chemical Identity and Synonyms
This compound is a diester of dodecanedioic acid and 2-ethylhexanol. Due to its complex structure and varied applications, it is known by a multitude of synonyms in scientific and commercial literature. Accurate identification is crucial for consistent research and regulatory compliance.
A comprehensive list of its alternative names, CAS registry numbers, and other identifiers is provided below:
| Category | Synonym/Identifier |
| IUPAC Name | This compound |
| CAS Registry Number | 122-62-3 |
| EC Number | 204-558-8 |
| Common Synonyms | Dioctyl dodecanedioate, Di(2-ethylhexyl) dodecanedioate, DODD |
| Systematic Names | Dodecanedioic acid, bis(2-ethylhexyl) ester; Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester |
| Trade Names & Abbreviations | DEHS (Di(2-ethylhexyl) sebacate - Note: Sebacic acid is a decanedioic acid, often used interchangeably in some contexts, leading to this synonym) |
Quantitative Data: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application and for predicting its behavior in various experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₄O₄ | PubChem[1] |
| Molecular Weight | 454.7 g/mol | PubChem[1] |
| Density | 0.914 g/mL at 25 °C | Merck Millipore |
| Boiling Point | 212 °C at 1 mmHg | Merck Millipore |
| Refractive Index | n20/D 1.450 | Merck Millipore |
| LogP (Octanol/Water Partition Coefficient) | 9.12 | SIELC Technologies[2] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of scientific research. This section provides representative experimental protocols for the synthesis and analysis of this compound.
Synthesis: Fischer Esterification
A common method for synthesizing esters like this compound is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Objective: To synthesize this compound from dodecanedioic acid and 2-ethylhexanol.
Materials:
-
Dodecanedioic acid
-
2-Ethylhexanol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Toluene (as a solvent and for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid and a molar excess of 2-ethylhexanol (e.g., a 1:2.5 molar ratio).
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Workflow for Fischer Esterification:
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bis(2-ethylhexyl) dodecanedioate
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Bis(2-ethylhexyl) dodecanedioate. The information is intended for researchers, scientists, and drug development professionals who require detailed structural elucidation and characterization of this compound. This document presents the available spectral data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual representation of the molecular structure.
Chemical Structure and NMR Assignments
This compound is a large, flexible molecule with the chemical formula C₂₈H₅₄O₄.[1] Its structure consists of a central twelve-carbon dioic acid chain (dodecanedioic acid) esterified at both ends with 2-ethylhexyl alcohol. The symmetry of the molecule simplifies the NMR spectra to some extent, as the two 2-ethylhexyl ester groups are chemically equivalent.
Below is a diagram of the chemical structure with numbered positions to aid in the assignment of NMR signals.
References
Mass spectrometry and GC-MS analysis of Bis(2-ethylhexyl) dodecanedioate
An In-depth Technical Guide to the Mass Spectrometry and GC-MS Analysis of Bis(2-ethylhexyl) dodecanedioate
Introduction
This compound, also known as di(2-ethylhexyl) dodecanedioate, is a high molecular weight diester commonly used as a plasticizer. Its function is to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). It serves as an alternative to some regulated phthalate plasticizers. Due to its potential to migrate from polymer matrices into pharmaceuticals, food, and the environment, its accurate identification and quantification are critical. This guide provides a detailed overview of the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for this purpose.[1][2]
1. Principles of Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines two powerful analytical techniques to identify and quantify volatile and semi-volatile organic compounds in a sample.[2]
-
Gas Chromatography (GC): The GC component separates individual compounds from a mixture. The sample is vaporized and injected into the head of a chromatographic column. An inert carrier gas, such as helium or hydrogen, flows through the column, carrying the sample with it.[3] Compounds are separated based on their physical and chemical properties, such as boiling point and polarity, as they interact with the stationary phase coated on the inside of the column. Compounds that interact weakly with the stationary phase travel faster and elute from the column first, while those with stronger interactions elute later.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, they are typically bombarded with electrons (Electron Ionization, EI), which removes an electron and forms a positively charged molecular ion (M+•). This high-energy process also causes the molecular ion to break apart into smaller, charged fragments. These ions are then sorted by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a unique "chemical fingerprint" for a specific compound.
2. Mass Spectrometry of this compound (BEHDD)
The chemical structure of BEHDD (Molecular Formula: C28H54O4, Molecular Weight: 454.7 g/mol ) dictates its fragmentation pattern in the mass spectrometer.[4]
-
Molecular Ion: The molecular ion peak ([M]+•) is expected at m/z 454. However, for long-chain esters like BEHDD, this peak may be of very low intensity or absent altogether.[5]
-
Key Fragmentation Pathways: The fragmentation of BEHDD is characterized by cleavages typical of long-chain dicarboxylic acid esters.[5] The most prominent peaks in its Electron Ionization (EI) mass spectrum are found at m/z 213, 112, and 57.[4]
-
m/z 112: This fragment corresponds to the neutral loss of 2-ethylhexene (C8H16) via a McLafferty rearrangement, a characteristic fragmentation pathway for esters with long alkyl chains containing a γ-hydrogen.
-
m/z 57: This is the butyl cation ([C4H9]+), a common and stable fragment resulting from cleavage within the 2-ethylhexyl side chain.
-
m/z 213 (Base Peak): This is the most abundant ion and is highly characteristic. It is proposed to be the protonated cyclic anhydride of dodecanedioic acid. This stable structure is formed through a complex rearrangement involving the loss of both 2-ethylhexyl groups and one molecule of water from the parent molecule.
-
Below is a diagram illustrating the proposed fragmentation pathway.
Caption: Proposed EI fragmentation of this compound.
3. Experimental Protocols
A robust and reliable analytical method is crucial for accurate quantification. The following sections detail a typical experimental workflow for the GC-MS analysis of BEHDD.
3.1. Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering substances. For solid samples like PVC, solvent extraction is common.[1]
-
Cryomilling: The polymer sample is first milled at cryogenic temperatures to increase the surface area for efficient extraction.[1]
-
Soxhlet Extraction: A known mass (e.g., 5-10 g) of the milled sample is placed in a Soxhlet apparatus and extracted with a suitable organic solvent (e.g., ethyl ether, chloroform) for several hours (e.g., 6 hours).[1]
-
Solvent Evaporation: The solvent containing the extracted plasticizer is evaporated using a rotary evaporator.
-
Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., chloroform, hexane) for GC-MS analysis.[1] An internal standard is often added at this stage for accurate quantification.
3.2. GC-MS Instrumentation and Conditions
The specific parameters for GC-MS analysis can be optimized but typically resemble those used for other high-boiling point plasticizers.[1][6]
| Parameter | Typical Condition |
| Gas Chromatograph | Agilent 6890 series or equivalent[1] |
| Column | Phenomenex ZB-5ms (or similar 5% phenyl-polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[1] |
| Carrier Gas | Helium or Hydrogen at a constant flow of ~1 mL/min[3][6] |
| Inlet Temperature | 250 - 280 °C[1][6] |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless, depending on concentration[1] |
| Injection Volume | 1 µL[1] |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5973 MSD or equivalent[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temp. | 230 - 280 °C[6] |
| Acquisition Mode | Full Scan (e.g., m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |
| Mass Spectral Library | NIST/EPA/NIH Mass Spectral Library for spectral matching[1] |
Table 1: Typical GC-MS parameters for the analysis of this compound. These are example parameters and should be optimized for the specific instrument and application.
Caption: A typical workflow for the GC-MS analysis of plasticizers.
4. Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve is prepared using standard solutions of this compound at various concentrations. An internal standard (a compound not present in the sample with similar chemical properties) is used to correct for variations in injection volume and instrument response. The method's performance is evaluated through validation parameters.
| Parameter | Typical Value | Description |
| Linear Range | 0.05 - 10 µg/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[7] |
| Recovery (%) | 90 - 110% | The percentage of the known amount of analyte recovered from a spiked sample, indicating extraction efficiency.[7] |
| Relative Standard Deviation (RSD %) | < 15% | A measure of the precision or repeatability of the method.[7] |
Table 2: Typical quantitative performance data for the GC-MS analysis of plasticizers. Values are illustrative and depend on the specific matrix and instrumentation.
GC-MS is a highly effective and definitive technique for the analysis of this compound. Its combination of chromatographic separation and mass spectrometric detection allows for confident identification based on retention time and the unique mass spectral fingerprint, which is dominated by characteristic fragments at m/z 213, 112, and 57. By following robust sample preparation and validated instrumental protocols, GC-MS enables the sensitive and accurate quantification of this plasticizer in a wide variety of matrices, which is essential for quality control, safety assessment, and regulatory compliance in the pharmaceutical and other industries.
References
- 1. scribd.com [scribd.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. shimadzu.com [shimadzu.com]
- 4. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Bis(2-ethylhexyl) dodecanedioate: A Technical Health and Safety Profile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific toxicological and ecotoxicological data for Bis(2-ethylhexyl) dodecanedioate (CAS No. 19074-24-9) are limited in publicly available literature. This document provides a comprehensive health and safety overview based on available data for the substance and read-across information from structurally similar compounds, such as other 2-ethylhexyl esters and long-chain dicarboxylic acid esters. The information herein is intended for guidance and should be supplemented with in-house evaluation and adherence to all applicable safety regulations.
Chemical and Physical Properties
This compound is a high molecular weight organic ester. Its physicochemical properties are critical in understanding its potential exposure routes and environmental fate. While extensive experimental data is not available, computed properties provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C28H54O4 | PubChem[1] |
| Molecular Weight | 454.7 g/mol | PubChem[1] |
| Appearance | Colorless to Almost colorless clear liquid | TCI[2] |
| Boiling Point | 267 °C at 6 mmHg | TCI[2] |
| Flash Point | 230 °C | TCI[2] |
| Water Solubility | Expected to be low | Inferred from structure |
| logP (Octanol/Water Partition Coefficient) | 10.1 (Computed) | PubChem[1] |
Toxicological Profile
Acute Toxicity
Based on data for other 2-ethylhexyl esters, this compound is expected to have low acute toxicity via oral, dermal, and inhalation routes. For example, the oral LD50 in rats for several 2-ethylhexyl esters is reported to be >2000 mg/kg bw.[3]
Skin Corrosion/Irritation
This compound is not expected to be a skin irritant. Data on structurally related esters show they are generally not irritating to the skin.
Serious Eye Damage/Irritation
Similar to its effect on the skin, this compound is not expected to be an eye irritant.
Respiratory or Skin Sensitization
There is no data to suggest that this compound is a skin sensitizer.
Germ Cell Mutagenicity
In vitro and in vivo genotoxicity studies on analogous 2-ethylhexyl esters have shown no evidence of mutagenic potential.[4]
Carcinogenicity
There is no data on the carcinogenic potential of this compound. Some structurally related phthalate esters, like Bis(2-ethylhexyl) phthalate (DEHP), have been classified as possibly carcinogenic to humans, though the mechanism is often linked to peroxisome proliferation in rodents, the relevance of which to humans is debated.[4][5][6]
Reproductive Toxicity
No data is available for this compound. Certain phthalate esters have demonstrated reproductive toxicity in animal studies.[4]
Specific Target Organ Toxicity (Single and Repeated Exposure)
Based on the expected low systemic absorption and toxicity of high molecular weight esters, significant target organ toxicity is not anticipated from single or repeated exposure under normal handling conditions.
Hazard Identification and Classification
According to a safety data sheet from a commercial supplier, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[7]
Handling and Storage
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure to mists or vapors.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols
The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating data for this compound.
Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)
This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity without causing mortality.
Methodology:
-
A single, fasted animal (usually a female rat) is dosed at a specific fixed dose level (5, 50, 300, or 2000 mg/kg).[8]
-
The animal is observed for signs of toxicity for up to 14 days.[8]
-
Depending on the outcome (evident toxicity or no effect), a small number of additional animals are dosed at the same, a lower, or a higher fixed dose level.[8]
-
The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[7][8]
Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.[9][10][11]
Methodology:
-
A reconstructed human epidermis (RhE) tissue is treated topically with the test substance.[9][12]
-
After a defined exposure period, the substance is removed, and the tissue is incubated.[12]
-
Cell viability is determined by measuring the enzymatic conversion of MTT to formazan.[10]
-
A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[9][12]
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]
Methodology:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.[14][15]
-
The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14]
-
The reversibility of any observed effects is also assessed.[15][16]
-
A tiered testing strategy, starting with in vitro methods, is recommended to minimize animal testing.[13]
Environmental Fate and Ecotoxicology
Environmental Fate:
-
Biodegradation: While specific data for this compound is lacking, similar long-chain esters are generally expected to be biodegradable, although the rate may be slow. Some studies on the structurally similar DEHP show that it can be degraded by microorganisms.[17][18] However, under anaerobic conditions, degradation can be very slow.[19] In a sewage treatment plant, the primary removal mechanism for DEHP was found to be sorption to sludge.[20]
-
Bioaccumulation: With a high calculated logP, there is a potential for bioaccumulation.[1]
Ecotoxicology: No specific ecotoxicity data is available. For the related compound DEHP, toxicity to aquatic organisms such as fish, invertebrates, and algae has been observed, though often at concentrations exceeding its water solubility.[21]
Visualizations
Caption: Logical relationship of exposure and protection.
Caption: OECD 439 In Vitro Skin Irritation Workflow.
References
- 1. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. umwelt-online.de [umwelt-online.de]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. iivs.org [iivs.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 17. Microbial treatment of bis (2-ethylhexyl) phthalate in polyvinyl chloride with isolated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Removal of bis(2-ethylhexyl) phthalate at a sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oekotoxzentrum.ch [oekotoxzentrum.ch]
Methodological & Application
Application Note: Gas Chromatography Protocol for the Analysis of Bis(2-ethylhexyl) dodecanedioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(2-ethylhexyl) dodecanedioate (DEHD), an ester of dodecanedioic acid and 2-ethylhexanol, is utilized as a plasticizer in various polymer applications. Its analytical determination is crucial for quality control, migration studies, and safety assessments. This document provides a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The following protocol is based on established methods for similar compounds, such as phthalate esters, and serves as a comprehensive starting point for method development and validation.[1][2][3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of plasticizers using GC-MS, which can be expected for a validated this compound method.
| Performance Metric | Expected Value | Source(s) |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Quantification (LOQ) | 50 - 80 ng/g | [1] |
| Accuracy (% Recovery) | 90 - 125% | [1] |
| Precision (%RSD) | < 18% | [1] |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and GC-MS analysis of this compound.
1. Reagents and Materials
-
This compound analytical standard (>99% purity)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetone (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., Benzyl Benzoate)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with PTFE-lined septa
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Benzyl Benzoate) in hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Each working standard should also contain the internal standard at a constant concentration (e.g., 1 µg/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Measurement: Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.
-
Spiking with Internal Standard: Add a known amount of the internal standard solution to the sample.
-
Extraction: Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the sample tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer: Transfer the final extract into a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition | Source(s) |
| Gas Chromatograph | ||
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent | [1] |
| Injector Temperature | 300°C | [1] |
| Injection Volume | 1 µL | [1] |
| Injection Mode | Splitless or Split (e.g., 10:1) | [2] |
| Carrier Gas | Helium (99.999%) | [1][2] |
| Flow Rate | 1 mL/min (constant flow) | [1][2] |
| Oven Program | Initial temp 150°C for 3 min, ramp at 10°C/min to 300°C, hold for 12 min | [1] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | [2] |
| Ion Source Temperature | 230°C | [1] |
| Transfer Line Temperature | 250°C | [1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | |
| Monitored Ions | To be determined from the mass spectrum of this compound |
5. Method Validation The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. database.ich.org [database.ich.org]
Ecotoxicological Assessment of Bis(2-ethylhexyl) dodecanedioate: Application Notes and Protocols
Introduction
Bis(2-ethylhexyl) dodecanedioate (DEHD) is a plasticizer used in various applications. Understanding its potential impact on ecosystems is crucial for environmental risk assessment. This document provides detailed model protocols for aquatic and terrestrial ecotoxicological assays, based on established methods for similar compounds like DEHP. The protocols are designed for researchers, scientists, and drug development professionals to evaluate the potential hazards of DEHD to environmental organisms.
Data Presentation: Ecotoxicological Endpoints for DEHP (Model for DEHD)
The following tables summarize quantitative ecotoxicity data for DEHP, which can serve as a preliminary reference for designing concentration ranges for DEHD testing.
Table 1: Acute Aquatic Toxicity of DEHP
| Test Organism | Endpoint (96-hour) | Concentration (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 540 | [1] |
| Fathead Minnow (Pimephales promelas) | LC50 | >0.334 | Based on water solubility limit; no mortality observed at concentrations exceeding solubility.[2][3][4] |
| Sheepshead Minnow (Cyprinodon variegatus) | LC50 | >0.55 | No effects detected at this concentration.[4] |
| Water Flea (Daphnia magna) | LC50 (48-hour) | 2.0 | [1] |
| Grass Shrimp (Palaemonetes pugio) | LC50 | >0.45 | No mortality observed at this concentration.[4] |
| Fowler's Toad (egg) | LC50 (8-day) | 3.88 | [1] |
| Leopard Frog (egg) | LC50 (8-day) | 4.44 | [1] |
Table 2: Chronic Aquatic Toxicity of DEHP
| Test Organism | Endpoint (21-day) | NOEC (mg/L) | LOEC (mg/L) | Reference |
| Water Flea (Daphnia magna) | Survival | - | 0.16 | [1] |
| Water Flea (Daphnia magna) | Reproduction | 0.107 | - | [4] |
Table 3: Algal and Plant Toxicity of DEHP
| Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Green Algae (Selenastrum capricornutum) | EC50 (5-day) | >0.41 | [4] |
| Duckweed (Lemna gibba) | EC50 (7-day) | 2060 | [1] |
Experimental Protocols
Due to its low water solubility, DEHD (and DEHP) is considered a "difficult substance" to test in aquatic environments. Protocols must be designed to ensure that test organisms are exposed to consistent and measurable concentrations. The use of a solvent carrier like dimethyl sulfoxide (DMSO) is common, but solvent controls must be included in the experimental design.[5]
Protocol 1: Acute Toxicity Test for Fish (e.g., Zebrafish, Danio rerio)
This protocol is adapted from OECD Test Guideline 203 ("Fish, Acute Toxicity Test").
1. Objective: To determine the median lethal concentration (LC50) of DEHD to fish over a 96-hour exposure period.
2. Materials:
-
Test Organism: Juvenile zebrafish (or other relevant species).
-
Test Substance: this compound (DEHD).
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade.
-
Test Water: Reconstituted, moderately hard water, aerated to >60% saturation.
-
Test Chambers: Glass aquaria (e.g., 10 L).
-
Analytical equipment for quantifying DEHD in water.
3. Experimental Design:
-
Test Type: Static-renewal (test solutions are renewed every 24 hours).
-
Concentrations: A range of at least five concentrations (e.g., geometrically spaced) and a control. Based on DEHP data, a preliminary range might span from below the predicted water solubility up to concentrations where effects are expected.
-
Controls:
-
Negative Control: Test water only.
-
Solvent Control: Test water with DMSO at the highest concentration used in the treatments (not to exceed 0.1 mL/L).
-
-
Replicates: Minimum of three replicates per concentration and control.
-
Organisms: 10 fish per replicate.
4. Procedure:
-
Stock Solution Preparation: Prepare a primary stock solution of DEHD in DMSO.
-
Test Solution Preparation: Create serial dilutions from the stock solution into the test water to achieve the desired nominal concentrations.
-
Acclimation: Acclimate fish to test conditions for at least 7 days.
-
Test Initiation: Introduce fish to the test chambers.
-
Exposure: Maintain exposure for 96 hours. Renew test solutions every 24 hours to maintain chemical concentrations.
-
Observations: Record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.
-
Water Quality: Monitor temperature, pH, and dissolved oxygen daily.
-
Chemical Analysis: Collect water samples at the beginning and end of each 24-hour renewal period to measure the actual concentration of DEHD.
5. Data Analysis:
-
Calculate the 96-hour LC50 value and its 95% confidence limits using statistical methods such as Probit analysis.
-
Compare mortality in the solvent control to the negative control to ensure the solvent had no significant effect.
Protocol 2: Chronic Toxicity Test for Invertebrates (e.g., Daphnia magna)
This protocol is adapted from OECD Test Guideline 211 ("Daphnia magna Reproduction Test").
1. Objective: To determine the effect of DEHD on the reproduction and survival of Daphnia magna over a 21-day period.
2. Materials:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance and Solvent: As in Protocol 1.
-
Culture Medium: Standard daphnid culture medium (e.g., M4).
-
Test Chambers: Glass beakers (e.g., 100 mL).
-
Food Source: Suspension of green algae (e.g., Raphidocelis subcapitata).
3. Experimental Design:
-
Test Type: Semi-static (test solutions renewed 3 times per week).
-
Concentrations: At least five concentrations below the acute LC50.
-
Controls: Negative control and solvent control.
-
Replicates: 10 replicates per treatment, each containing one daphnid.
4. Procedure:
-
Test Setup: Add one neonate to each test beaker containing the respective test solution.
-
Exposure and Feeding: Maintain for 21 days. Feed daphnids daily. Renew test solutions on days 3, 5, 7, etc.
-
Observations:
-
Record adult mortality daily.
-
Count and remove all offspring produced by each daphnid at each renewal.
-
-
Water Quality & Analysis: As in Protocol 1.
5. Data Analysis:
-
Determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for reproduction and survival.
-
Calculate the ECx (e.g., EC10, EC50) for reproductive output.
Protocol 3: Terrestrial Plant Growth Test
This protocol is based on OECD Test Guideline 208 ("Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test").
1. Objective: To assess the effects of soil-incorporated DEHD on seedling emergence and early growth of terrestrial plants.
2. Materials:
-
Test Species: At least three species, including one monocot and two dicots (e.g., corn, soybean, radish).
-
Test Substance: DEHD.
-
Soil: Artificial soil mixture or natural sandy loam soil with low organic carbon content.
-
Test Pots.
3. Experimental Design:
-
Concentrations: A range of at least five concentrations mixed into the soil (e.g., mg DEHD/kg soil).
-
Controls: Untreated soil control. If a solvent is used to apply the chemical, a solvent-treated control is also required.
-
Replicates: Minimum of four replicates per treatment.
4. Procedure:
-
Test Substance Application: Thoroughly mix DEHD with the soil for each concentration.
-
Planting: Fill pots with the treated soil and plant a specified number of seeds of each species.
-
Growth Conditions: Maintain pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and watering for 14-21 days after 50% of control seedlings have emerged.
-
Observations:
-
Count the number of emerged seedlings daily.
-
At the end of the test, record visual signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Harvest the surviving plants, separate shoots from roots, and measure shoot height and dry weight.
-
5. Data Analysis:
-
Calculate the percentage of emergence.
-
Determine the ECx (e.g., EC25, EC50) for growth endpoints (shoot height and weight).
-
Determine the LOEC and NOEC for emergence and growth.
Visualizations
Experimental Workflow Diagram
References
- 1. ccme.ca [ccme.ca]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Di (2-ethylhexyl) phthalate effects on the growth, development, and reproduction of Moina macrocopa (Crustacea: Cladocera) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Bis(2-ethylhexyl) dodecanedioate (DEHD) Leaching from Plastics
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) dodecanedioate (DEHD), also known as DEHD, is a non-phthalate plasticizer used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC). It is often utilized in applications where there is direct or indirect contact with food, pharmaceuticals, or biological fluids, such as in food packaging, medical devices, and tubing. While DEHD is considered a safer alternative to some traditional phthalate plasticizers, it is not chemically bound to the polymer matrix and can leach out over time.[1][2] This migration process is influenced by several factors, including temperature, contact time, and the chemical nature of the contacting medium (e.g., fatty foods or aggressive solvents).[3][4]
Monitoring the leaching of DEHD is critical for ensuring product safety, regulatory compliance, and understanding potential human exposure. This application note provides a comprehensive protocol for quantifying the migration of DEHD from plastic materials into various food simulants using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.[5][6] Due to the structural similarity and for the purpose of illustrating quantitative data, this note will refer to studies conducted on Bis(2-ethylhexyl) adipate (DEHA), a closely related and well-studied adipate plasticizer.
Experimental Workflow
The overall process for measuring DEHD leaching involves exposing the plastic material to a simulant under controlled conditions, followed by extraction of the leached plasticizer and quantification using GC-MS.
Caption: Experimental workflow for DEHD migration analysis.
Experimental Protocols
Protocol 1: Migration Testing
This protocol describes the migration experiment based on standardized methods for food contact materials.
1. Materials and Reagents:
-
Plastic sample containing DEHD
-
Food Simulants (as per regulatory standards, e.g., Commission Regulation (EU) No 10/2011):
-
Simulant A: 10% ethanol (v/v) in distilled water (for aqueous foods)
-
Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods)
-
Simulant D2: Vegetable oil (e.g., olive oil) (for fatty foods)
-
-
Glass migration cells or containers with inert lids
-
Calibrated oven or incubator
-
Stainless steel cutting tools
-
Lint-free wipes
2. Procedure:
-
Cut the plastic material into test specimens of a known surface area (e.g., 1 dm²). Handle samples with clean forceps to avoid contamination.
-
Gently clean the surface of the specimens with distilled water and a lint-free wipe to remove any surface contaminants, then allow them to air dry.
-
Place a test specimen into a glass migration cell.
-
Add the selected food simulant at a specified surface-area-to-volume ratio, typically 6 dm² of sample per 1 kg (or 1 L) of simulant.[7] Ensure the sample is fully immersed.
-
Seal the migration cell to prevent evaporation.
-
Incubate the cells under controlled conditions. Standard testing often involves exposure for 10 days at 40°C to simulate long-term storage at room temperature.[7] For applications involving higher temperatures, adjust conditions accordingly.
-
Prepare a blank sample containing only the food simulant and incubate it under the same conditions to check for background contamination.
-
After the incubation period, remove the cells from the incubator and allow them to cool to room temperature. The simulant is now ready for extraction.
Protocol 2: DEHD Extraction from Simulants
1. Materials and Reagents:
-
Incubated food simulant
-
n-Hexane (HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Separatory funnel (for aqueous simulants)
-
Volumetric flasks
-
Nitrogen evaporation system
2. Procedure for Aqueous Simulants (A and B):
-
Transfer a known volume (e.g., 100 mL) of the incubated simulant into a separatory funnel.
-
Add an internal standard if required for quantification.
-
Add 50 mL of n-hexane to the separatory funnel, stopper it, and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer. Collect the upper n-hexane layer by passing it through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction of the aqueous phase with a fresh 50 mL portion of n-hexane to ensure complete recovery.
-
Combine the n-hexane extracts.
-
Concentrate the combined extract to a final volume of 1-2 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3. Procedure for Fatty Simulant (D2 - Vegetable Oil):
-
Take a precise aliquot of the incubated oil simulant.
-
Dilute the oil with n-hexane to a suitable concentration that falls within the calibration range of the GC-MS instrument. A high dilution factor (e.g., 1:100) is often necessary.
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample directly into a GC vial for analysis.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (or similar) 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector: Splitless mode, 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 20°C/min to 220°C, hold for 1 minute
-
Ramp 2: 5°C/min to 280°C, hold for 4 minutes[5]
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for DEHD/DEHA.
2. Calibration:
-
Prepare a stock solution of a certified DEHD (or DEHA) standard in n-hexane.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/kg).
-
Analyze each standard by GC-MS under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte.
3. Sample Analysis:
-
Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Identify the DEHD/DEHA peak based on its retention time and characteristic ions compared to the standard.
-
Integrate the peak area of the identified analyte.
4. Calculation: Calculate the concentration of DEHD in the sample extract using the linear regression equation from the calibration curve. Convert this value to the amount of DEHD migrated per unit area of plastic (mg/dm²) or per kg of simulant (mg/kg) using the following formulas:
-
Migration (mg/kg) = (C x V) / M
-
C = Concentration in the final extract (mg/L)
-
V = Final volume of the extract (L)
-
M = Mass of the simulant (kg)
-
-
Migration (mg/dm²) = (C x V) / A
-
A = Surface area of the plastic sample (dm²)
-
Data Presentation
Quantitative data should be organized into tables to facilitate comparison. The following tables present example data for DEHA migration from PVC films, which can be considered representative for DEHD under similar conditions.
Table 1: Migration of DEHA from PVC Cling Film into Foods and Simulants
| Contact Medium | Condition | DEHA Concentration (mg/kg) | Reference |
| Cheese (Wrapped at retail) | Retail storage | 31 - 429 | [8] |
| Fresh Meat (Packaged) | Retail storage | 49 - 151 (in 12% of samples) | [8] |
| Olive Oil Simulant | 10 days at 40°C | > SML (Specific Migration Limit of 18 mg/kg) | [9] |
| 3% Acetic Acid Simulant | 10 days at 40°C | < LOD (Limit of Detection) | [7] |
| 15% Ethanol Simulant | 10 days at 40°C | < LOD (Limit of Detection) | [7] |
Table 2: Factors Influencing Plasticizer Migration
| Factor | Condition | Effect on Migration | Reference |
| Temperature | Increased temperature | Significantly increases migration rate | [3][4] |
| Contact Time | Longer duration | Increases total amount of migrated substance | [3][4] |
| Food Type | High-fat content | Promotes higher migration of lipophilic plasticizers | [3][9] |
| pH | Acidic medium (pH < 5) | Can accelerate migration by altering polymer structure | [3] |
References
- 1. oaepublish.com [oaepublish.com]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Migration study of phthalates from non-food plastic containers used in food preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification analysis of chemical migrants in plastic food contact products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unina.it [iris.unina.it]
- 8. A survey of plasticizer migration into foods [agris.fao.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Bis(2-ethylhexyl) dodecanedioate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) dodecanedioate (DEHD), also known as dioctyl dodecanedioate, is a plasticizer used in various polymer formulations to enhance flexibility and durability. Its potential for environmental release during the manufacturing, use, and disposal of plastic products raises concerns about its persistence, bioaccumulation, and potential ecological and human health impacts. Accurate quantification of DEHD in environmental matrices such as soil, water, and sediment is crucial for exposure assessment and risk management. This application note provides detailed protocols for the analysis of DEHD in environmental samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methods and Protocols
The quantification of this compound in environmental samples is typically achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.[1][2] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific sample matrix, required detection limits, and available instrumentation.
Protocol 1: Quantification of DEHD in Water Samples by GC-MS
This protocol is suitable for the analysis of DEHD in various water samples, including surface water, groundwater, and wastewater.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Transfer 1 liter of the water sample to a 2 L separatory funnel.
-
Spike the sample with an appropriate internal standard (e.g., deuterated DEHD or a structurally similar compound not expected to be in the sample).
-
Add 60 mL of dichloromethane or a similar non-polar solvent.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of DEHD.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 280 °C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for DEHD can be determined from its mass spectrum.[3]
3. Calibration
-
Prepare a stock solution of DEHD in a suitable solvent (e.g., methanol or hexane).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 2: Quantification of DEHD in Soil and Sediment Samples by LC-MS/MS
This protocol is designed for the extraction and analysis of DEHD from complex solid matrices like soil and sediment.
1. Sample Preparation: Ultrasonic Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with an internal standard.
-
Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Extract the sample in an ultrasonic bath for 15 minutes.
-
Decant the solvent into a clean tube and repeat the extraction twice more with fresh solvent.
-
Combine the extracts and concentrate to approximately 1 mL.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove interfering matrix components.
-
Elute the DEHD from the SPE cartridge with a suitable solvent mixture (e.g., dichloromethane/hexane).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple Quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor and product ion transitions for DEHD need to be optimized.
3. Calibration
-
Prepare calibration standards in a matrix-matched solvent to compensate for matrix effects.
-
Analyze the standards using the developed LC-MS/MS method.
-
Construct a calibration curve as described in the GC-MS protocol.
Data Presentation
Currently, there is a notable lack of published data on the concentrations of this compound (DEHD) in environmental samples. Most environmental monitoring studies on plasticizers have focused on more prevalent compounds like Bis(2-ethylhexyl) phthalate (DEHP). The table below presents representative data for DEHP and other common plasticizers to provide context for the expected concentration ranges of such compounds in the environment. This highlights a critical data gap and underscores the need for future research to quantify DEHD levels in various environmental compartments using the protocols outlined in this application note.
Table 1: Representative Concentrations of Common Plasticizers in Environmental Samples
| Plasticizer | Sample Matrix | Concentration Range | Location | Reference |
| DEHP | River Water | 0.1 - 10 µg/L | Various European Rivers | [1][2] |
| DEHP | Agricultural Soil | 0.05 - 5 mg/kg | China | [4] |
| DEHP | Indoor Dust | 100 - 1000 µg/g | Global | [5] |
| DnBP | Wastewater Effluent | 0.5 - 20 µg/L | USA | [6] |
| DiNP | Sediment | 0.1 - 2 mg/kg | Industrialized Areas | [2] |
Note: The data presented are for illustrative purposes and represent a range of values reported in the scientific literature. Actual concentrations can vary significantly based on the sampling location, proximity to pollution sources, and other environmental factors.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of DEHD in environmental samples.
Caption: General experimental workflow for DEHD analysis.
Chemical Structure and Potential Environmental Fate
The diagram below shows the chemical structure of this compound and illustrates its potential pathways in the environment.
Caption: DEHD structure and environmental pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasticizers: distribution and impact in aquatic and terrestrial environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental release, environmental concentrations, and ecological risk of N,N-Diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solubility of Bis(2-ethylhexyl) Dodecanedioate in Various Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(2-ethylhexyl) dodecanedioate is a diester characterized by a long, nonpolar aliphatic chain (dodecanedioate) and two branched, bulky ester groups (2-ethylhexyl). This molecular structure dictates its solubility, rendering it a highly nonpolar compound. Consequently, it exhibits good solubility in nonpolar organic solvents and is anticipated to have very low solubility in polar solvents such as water. This document provides a comprehensive guide to understanding and determining the solubility of this compound in various solvents. While specific quantitative solubility data is not widely available in published literature, this application note outlines a detailed protocol based on the widely accepted shake-flask method for equilibrium solubility determination.[1][2]
General Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility for a compound like this compound. The large, nonpolar hydrocarbon portion of the molecule dominates its physical properties.
-
Nonpolar Solvents: High solubility is expected in nonpolar solvents such as hexane, toluene, and other hydrocarbons. The nonpolar interactions between the solvent and the solute are energetically favorable.
-
Intermediate Polarity Solvents: Solvents with intermediate polarity, like acetone and ethyl acetate, are also likely to be effective at dissolving this compound.
-
Polar Solvents: Due to the lack of significant polar functional groups that can engage in strong hydrogen bonding, this compound is expected to be sparingly soluble in highly polar solvents like water and ethanol.
Quantitative Solubility Data
| Solvent | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |
| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Water | Polar Protic | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |
Experimental Protocols
The following protocol details the Equilibrium Shake-Flask Method , a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1][2]
Materials and Equipment
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This compound (solid or liquid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ± 0.1 mg)
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm, solvent-compatible)
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Quantification instrument (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV or Mass Spectrometric detector (HPLC-UV/MS))
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. "Excess" implies that undissolved solute should be visible after mixing.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3] The system is at equilibrium when the concentration of the dissolved solute in the supernatant remains constant over time.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solute to settle.
-
Carefully separate the supernatant (the clear, saturated solution) from the undissolved solute. This can be achieved by:
-
Centrifugation: Centrifuge the vials to pellet the undissolved solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents).
-
-
-
Quantification of Dissolved Solute:
-
Accurately dilute a known volume of the clear supernatant with the appropriate solvent.
-
Analyze the diluted solution using a suitable analytical method (e.g., GC-FID or HPLC-UV/MS) to determine the concentration of this compound.
-
A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
-
Data Analysis and Solubility Calculation:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for experimental solubility determination.
Solubility and Solvent Polarity Relationship
This diagram illustrates the expected relationship between the polarity of the solvent and the solubility of the nonpolar compound this compound.
Caption: Expected solubility based on solvent polarity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for Bis(2-ethylhexyl) dodecanedioate
Welcome to the technical support center for the analysis of Bis(2-ethylhexyl) dodecanedioate (DEDHD) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
1. What are the recommended starting GC-MS parameters for the analysis of this compound?
This compound is a high-boiling point, semi-volatile organic compound. The following parameters can be used as a starting point for method development.
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommendation |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 - 300°C |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |
| Column | Low-bleed, non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 320°CHold: 10 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 - 250°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 3 - 5 min |
Experimental Protocol: The provided parameters are a general guideline. Optimization is crucial for achieving the best results. Start with these settings and adjust based on the observed chromatography and mass spectral data. For instance, the temperature ramp rate and final hold time may need to be adjusted to ensure complete elution of the analyte without causing thermal degradation.
2. I am observing poor peak shape (tailing or fronting) for my DEDHD peak. What are the possible causes and solutions?
Poor peak shape is a common issue, especially for high-boiling point compounds. The causes can be related to the injection, the column, or system activity.
Troubleshooting Poor Peak Shape
| Potential Cause | Recommended Solution |
| Injector Issues | |
| Improper Vaporization | Increase injector temperature. Ensure the use of a liner with glass wool to aid in uniform sample vaporization.[1] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Column Issues | |
| Column Contamination | Trim the first 10-15 cm from the front of the column to remove non-volatile residues.[1] |
| Incompatible Stationary Phase | Ensure a non-polar or mid-polar phase is being used. Highly polar columns may interact with the analyte.[2][3] |
| Column Degradation | High temperatures can degrade the column. Check for excessive column bleed and replace the column if necessary.[1] |
| System Activity | |
| Active Sites | Active sites in the liner, column, or transfer line can cause peak tailing. Use deactivated liners and columns.[4] |
| Cold Spots | Ensure all heated zones (injector, transfer line, ion source) are at the appropriate temperatures to prevent condensation.[1] |
Experimental Workflow for Troubleshooting Peak Shape:
Caption: Troubleshooting workflow for poor peak shape.
3. My signal intensity for DEDHD is very low or non-existent. What should I investigate?
Low sensitivity for high-boiling point compounds is a frequent challenge. This can be due to a variety of factors from sample preparation to instrument settings.[1]
Troubleshooting Low Signal Intensity
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Analyte Precipitation | Ensure the standard or sample is fully dissolved. Gentle warming or sonication may be necessary.[1] |
| Injection | |
| Splitless Purge Time | If using a splitless injection, ensure the purge valve time is long enough (e.g., 45-60 seconds) to allow for complete transfer of the analyte to the column.[1] |
| System Conditions | |
| Cold Spots | Verify that the injector, transfer line, and ion source temperatures are sufficiently high to prevent the analyte from condensing.[1] |
| High Column Bleed | Excessive baseline noise from column bleed can mask the analyte peak. Consider using a lower-bleed column or conditioning the current column.[1][5] |
| Mass Spectrometer | |
| Ion Source Contamination | A dirty ion source can significantly reduce sensitivity. Perform routine cleaning and maintenance. |
| Detector Issues | Ensure the detector is functioning correctly and has been tuned recently. |
Logical Diagram for Investigating Low Sensitivity:
Caption: Logical steps for troubleshooting low signal intensity.
4. What are the characteristic mass fragments of this compound?
While a library spectrum should always be used for confirmation, understanding the expected fragmentation pattern is beneficial for manual data interpretation. The electron ionization mass spectrum of DEDHD will likely show characteristic fragments resulting from the loss of the ethylhexyl side chains and cleavage of the ester functional groups. Common ions for similar large esters include fragments from the alcohol and acid moieties.
Note: The NIST database is a valuable resource for reference mass spectra.[6]
This technical support guide provides a foundation for optimizing your GC-MS analysis of this compound. For further assistance, always refer to your instrument's user manual and consider consulting with the manufacturer's technical support.
References
Technical Support Center: Resolving Co-elution Issues with Bis(2-ethylhexyl) dodecanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Bis(2-ethylhexyl) dodecanedioate (BEHD) with other compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its co-elution a concern?
This compound (BEHD), also known as Dioctyl dodecanedioate, is a plasticizer used to increase the flexibility and durability of various materials. In analytical chemistry, co-elution occurs when BEHD and another compound are not fully separated by the chromatographic system, resulting in overlapping peaks. This can lead to inaccurate identification and quantification, compromising the reliability of experimental results.
Q2: Which compounds are likely to co-elute with this compound?
Due to its chemical structure—a long-chain dicarboxylic acid ester—BEHD is prone to co-elute with other plasticizers of similar structure and polarity. The most common interfering compounds include:
-
Bis(2-ethylhexyl) adipate (DEHA)
-
Bis(2-ethylhexyl) sebacate (DEHS)
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Other long-chain dicarboxylic acid esters
-
Isomers of other plasticizers
Co-elution with these compounds is frequently observed in both Gas Chromatography (GC) and Liquid Chromatography (LC) methods. For instance, studies on plasticizer analysis have reported the co-elution of di(2-ethylhexyl) phthalate (DEHP) with DEHA, highlighting the challenges in separating structurally similar plasticizers.[1][2]
Q3: How can I confirm that co-elution of BEHD is occurring in my experiment?
Several indicators can suggest a co-elution issue:
-
Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or tailing, which can indicate the presence of more than one compound.
-
Mass Spectrometry (MS) Data: When using a mass spectrometer, examine the mass spectra across the chromatographic peak. If the spectra are not consistent and show ions characteristic of more than one compound, co-elution is likely.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Data: For LC-UV analysis, a DAD or PDA detector can be used to assess peak purity. If the UV spectra are not homogenous across the peak, it suggests the presence of multiple components.
Troubleshooting Guides
Guide 1: Resolving BEHD Co-elution in Gas Chromatography (GC)
Co-elution in GC is a common challenge when analyzing complex mixtures of semi-volatile compounds like plasticizers. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is co-eluting with another plasticizer, such as Bis(2-ethylhexyl) adipate (DEHA), in my GC-MS analysis.
Solution Workflow:
Figure 1: Troubleshooting workflow for resolving co-elution in GC.
Step-by-Step Troubleshooting:
-
Modify the Temperature Program:
-
Decrease the ramp rate: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the co-eluting pair can provide additional separation time.
-
-
Adjust the Carrier Gas Flow Rate:
-
Optimizing the linear velocity of the carrier gas (typically helium or hydrogen) can enhance column efficiency and resolution. While it may seem counterintuitive, sometimes increasing the flow rate can lead to sharper, better-resolved peaks.
-
-
Change the GC Column:
-
Select a column with a different stationary phase: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a mid-polarity or a more polar column can alter the elution order and resolve the co-elution.
-
Increase column length or decrease internal diameter: A longer column provides more theoretical plates and thus better separation power. A smaller internal diameter also enhances resolution.
-
-
Implement Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that selectively retains either BEHD or the interfering compound.
-
Gel Permeation Chromatography (GPC): GPC can be used to clean up the sample by separating compounds based on their size.
-
Quantitative Data Comparison for GC Column Selection:
| GC Column Stationary Phase | Polarity | Typical Application | Resolution of Structurally Similar Plasticizers |
| 5% Phenyl-Methylpolysiloxane | Non-polar | General purpose, separation by boiling point | Moderate |
| 50% Phenyl-Methylpolysiloxane | Mid-polarity | Separation of aromatic compounds, improved selectivity | Good |
| Wax (Polyethylene glycol) | Polar | Separation of polar compounds | Excellent |
Guide 2: Resolving BEHD Co-elution in Liquid Chromatography (LC)
LC is a versatile technique for analyzing a wide range of plasticizers. However, co-elution can still occur, particularly with isomeric compounds.
Problem: this compound shows poor separation from an unknown interferent in my LC-MS/MS analysis.
Solution Workflow:
Figure 2: Troubleshooting workflow for resolving co-elution in LC.
Step-by-Step Troubleshooting:
-
Optimize the Mobile Phase:
-
Adjust the solvent gradient: A shallower gradient can improve the resolution of closely eluting compounds.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the mobile phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.
-
-
Select a Different LC Column:
-
Change the stationary phase chemistry: If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms (e.g., pi-pi interactions).
-
Decrease the particle size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution.
-
-
Utilize Advanced Chromatographic Techniques:
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC provides a significant increase in peak capacity by using two columns with different selectivities.
-
Experimental Protocol: Example of an Optimized LC-MS/MS Method
This protocol provides a starting point for the analysis of BEHD and other plasticizers.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: This is a general method and may require further optimization for specific sample matrices and co-eluting compounds.
By systematically applying these troubleshooting guides and understanding the principles of chromatographic separation, researchers can effectively resolve co-elution issues involving this compound and ensure the accuracy and reliability of their analytical data.
References
- 1. Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Contamination in Bis(2-ethylhexyl) dodecanedioate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during experiments involving Bis(2-ethylhexyl) dodecanedioate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental work.
| Symptom | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram (GC-MS, HPLC) | Contamination from solvents, plasticware, or sample handling. | 1. Run a solvent blank to check for impurities in your solvents.[1] 2. Switch to high-purity, HPLC, or MS-grade solvents.[1] 3. Substitute plastic consumables (vials, pipette tips) with glassware that has been rigorously cleaned.[1] 4. If plasticware is necessary, pre-rinse with a high-purity solvent.[1] |
| High background signal in analytical measurements | Leaching of this compound or similar plasticizers from laboratory equipment. | 1. Identify and replace any PVC-containing materials in your experimental setup (e.g., tubing, storage bags).[2][3] 2. Use glass or polypropylene containers for sample and reagent storage.[2] 3. Ensure all glassware is thoroughly cleaned according to the protocol below. |
| Inconsistent or non-reproducible assay results | Intermittent contamination from the laboratory environment or personal protective equipment (PPE). | 1. Work in a clean, controlled environment such as a laminar flow hood to minimize airborne contaminants.[1] 2. Use powder-free gloves and change them frequently, especially after touching any potentially contaminated surfaces.[1] 3. Keep all samples and reagents covered when not in use. |
| Assay interference in drug binding studies | Plasticizers can interfere with plasma protein binding, leading to inaccurate measurements of unbound drug fraction.[2] | 1. Collect and store plasma samples in glass tubes instead of PVC bags.[2] 2. Include positive controls (e.g., warfarin for HSA, imatinib for AAG) to monitor plasma quality.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound contamination in a laboratory setting?
A1: The most common sources of contamination for plasticizers like this compound include:
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Plastic Labware: Polyvinyl chloride (PVC) and other flexible plastics are a major source of leached plasticizers.[2][3][4] This includes items like tubing, sample bags, vials, and pipette tips.
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Solvents and Reagents: Lower-grade solvents may contain plasticizer impurities.[1]
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Laboratory Environment: Airborne dust and particles can carry plasticizers and contaminate samples.[1]
-
Personal Protective Equipment (PPE): Some gloves may be a source of contamination. It is recommended to use powder-free gloves.[1]
Q2: How can I effectively clean my glassware to prevent contamination?
A2: A rigorous glassware cleaning protocol is essential. The following procedure is recommended:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.
-
Deionized Water Rinse: Rinse thoroughly with deionized water multiple times.
-
Solvent Rinse: Perform a final rinse with a high-purity solvent, such as HPLC-grade acetone or methanol.
-
Drying: Dry the glassware in an oven.
-
Storage: Once cool, cover all openings with clean aluminum foil and store in a dust-free environment.[1]
Q3: Are there any specific analytical techniques recommended for detecting this compound contamination?
A3: Yes, the most common and effective methods for analyzing plasticizer contamination are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5][6][7] These techniques allow for the separation, identification, and quantification of plasticizers in your samples.
Q4: Can this compound contamination affect my biological assays?
Data Presentation
The following table summarizes quantitative data on the leaching of a common plasticizer, Di(2-ethylhexyl) phthalate (DEHP), from various plastic materials. While specific data for this compound is limited, this information provides a useful reference for potential contamination levels from similar compounds.
| Plastic Material | Leaching Conditions | Leached DEHP Concentration | Reference |
| Polyethylene (PE) Mulch | Seawater | 6.88 µg/g | [8] |
| Polyethylene (PE) Bags | Seawater | 4.24 µg/g | [8] |
| PVC Microplastics | Pseudo-seawater (16 days) | 0.518 – 0.760 mg/L | [9] |
| PET Microplastics | Pseudo-seawater (16 days) | 0.540 – 0.791 mg/L | [9] |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Contamination
Objective: To prepare a sample for analysis while minimizing the introduction of external this compound contamination.
Materials:
-
Sample
-
High-purity solvents (HPLC or MS-grade)
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Rigorously cleaned glassware (beakers, flasks, etc.)
-
Glass syringes with metal needles
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Glass pipette tips or pre-rinsed polypropylene tips
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Powder-free nitrile gloves
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Laminar flow hood
Procedure:
-
Don clean, powder-free nitrile gloves.
-
Conduct all sample preparation steps in a laminar flow hood to prevent airborne contamination.[1]
-
Use only rigorously cleaned glassware for all steps. Avoid plastic containers wherever possible.
-
If a solvent is required, use a high-purity grade (HPLC or MS-grade).
-
Use glass syringes for any liquid transfers.
-
If using automated pipettes, use glass tips or polypropylene tips that have been pre-rinsed with a high-purity solvent.
-
Store the prepared sample in a clean glass vial with a PTFE-lined cap.
Protocol 2: System Blank Analysis to Identify Contamination Source
Objective: To systematically identify the source of this compound contamination within an analytical system (e.g., GC-MS or HPLC).
Procedure:
-
Initial Blank Run: Inject a sample of your mobile phase or solvent into the instrument to establish a baseline and confirm the presence of any background contamination.
-
Vial and Cap Test: Place the solvent in a standard sample vial, cap it, and let it sit for a period equivalent to your sample preparation time. Then, inject a sample from this vial to determine if the vial or cap is a source of leaching.
-
Syringe/Pipette Test: Use the syringe or pipette to draw up and dispense the clean solvent. Inject a sample of this solvent to test for contamination from the liquid handling instrument.
-
Systematic Isolation: Continue to introduce components of your experimental workflow one by one, running a blank analysis at each step to pinpoint the source of contamination.
Mandatory Visualization
Caption: Workflow for troubleshooting contamination.
Caption: Key pathways to prevent contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference of Plasticizers on Plasma Protein Binding Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eldonjames.com [eldonjames.com]
- 5. polymersolutions.com [polymersolutions.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Leaching of di-2-ethylhexyl phthalate from biodegradable and conventional microplastics and the potential risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Synthesis of Bis(2-ethylhexyl) dodecanedioate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis(2-ethylhexyl) dodecanedioate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Equilibrium Limitation: The esterification reaction is reversible and may not be driven to completion.[1] | - Use an excess of one reactant, typically the less expensive one (2-ethylhexanol), to shift the equilibrium towards the product.[1]- Remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves.[1] |
| Inefficient Catalysis: The catalyst may be inactive, used in insufficient quantity, or inappropriate for the reaction. | - Ensure the catalyst is fresh and anhydrous. For acid catalysts like p-toluenesulfonic acid, use 1-5 mol%.- Consider using a different catalyst such as a solid acid resin (e.g., Amberlyst-15) for easier removal, or a titanium-based catalyst. | |
| Low Reaction Temperature: The reaction rate is too slow to reach completion in a reasonable timeframe.[2] | - Increase the reaction temperature, typically to the reflux temperature of the solvent or the excess alcohol. Monitor for potential side reactions at higher temperatures. | |
| Presence of Water: Water in the reactants or solvent can inhibit the forward reaction.[1] | - Use anhydrous reactants and solvents. Dry the dodecanedioic acid and 2-ethylhexanol before use if necessary. | |
| Product is Colored (Yellow/Brown) | High Reaction Temperature: Elevated temperatures can lead to the formation of colored by-products. | - Lower the reaction temperature and monitor for a longer duration.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Catalyst-Related Side Reactions: Some strong acid catalysts can cause charring or other side reactions at high temperatures. | - Use a milder catalyst or a solid acid catalyst that can be easily filtered off after the reaction.- Neutralize the acid catalyst promptly during the work-up procedure. | |
| Formation of Side Products | Ether Formation: At high temperatures, 2-ethylhexanol can undergo acid-catalyzed dehydration to form di(2-ethylhexyl) ether.[3] | - Maintain the reaction temperature at the lower end of the effective range.- Use a catalyst that is less prone to promoting dehydration reactions. |
| Incomplete Esterification: The reaction stops at the monoester stage. | - Increase the reaction time and/or temperature.- Ensure an adequate amount of catalyst is present. | |
| Difficult Purification | Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction can lead to product loss.[2] | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period in the separatory funnel. |
| Residual Catalyst: Traces of the acid catalyst remain in the product. | - Thoroughly wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine. | |
| Unreacted Starting Materials: Difficulty in separating the product from unreacted dodecanedioic acid or 2-ethylhexanol. | - Unreacted dodecanedioic acid can be removed by washing with a mild base.- Excess 2-ethylhexanol can be removed by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of dodecanedioic acid to 2-ethylhexanol?
A1: To drive the equilibrium towards the formation of the diester, it is common to use an excess of 2-ethylhexanol. A molar ratio of 1:2.5 to 1:3 (dodecanedioic acid:2-ethylhexanol) is often effective.
Q2: Which catalyst is most effective for this synthesis?
A2: The choice of catalyst can significantly impact yield and reaction conditions. Common and effective catalysts include:
-
p-Toluenesulfonic acid (p-TsOH): A strong acid catalyst that is effective but may require neutralization and careful removal.
-
Solid Acid Resins (e.g., Amberlyst-15): These are advantageous as they can be easily removed by filtration, simplifying the work-up process.
-
Titanium catalysts (e.g., Titanium(IV) isopropoxide): Often used in industrial processes, they are effective but may require specific handling procedures.
-
Ionic Liquids: Some Brønsted acidic ionic liquids have been shown to be effective catalysts and can sometimes be recycled.[4]
Q3: How can I effectively remove water from the reaction?
A3: Water removal is crucial for achieving high yields. The most common methods are:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or heptane). The water is collected in the trap while the solvent is returned to the reaction flask.[1]
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture to adsorb the water as it is formed.[1]
Q4: What is a typical work-up and purification procedure?
A4: A general work-up procedure involves:
-
Cooling the reaction mixture.
-
If a solid catalyst was used, it is removed by filtration.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The organic layer is washed with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted dodecanedioic acid.[1]
-
The organic layer is then washed with water and brine.[1]
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to remove excess 2-ethylhexanol and other volatile impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): To quantify the amount of reactants and products over time.
-
Acid Number Titration: Periodically taking a small sample of the reaction mixture and titrating it with a standardized base to determine the concentration of unreacted carboxylic acid groups.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of similar long-chain diesters, which can serve as a starting point for optimizing the synthesis of this compound.
| Dicarboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Terephthalic Acid | 2-Ethylhexanol | Brønsted Acidic Ionic Liquid | 1:8 | 120 | 8 | >99 | [4] |
| Phthalic Anhydride | 2-Ethylhexanol | Methane Sulfonic Acid | 1:2 | 140-160 | 4-6 | ~98 | [5] |
| Adipic Acid | 1-Tetradecanol | None (Vacuum) | 1:2.2 | 150 | 6 | 95 | |
| Sebacic Acid | n-Butanol | Triethylamine-Sulfuric(VI) Acid | 1:4 | 90 | 2 | ~100 | [6] |
Note: The data presented is for similar esterification reactions and should be used as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using a common laboratory setup.
Synthesis of this compound using p-Toluenesulfonic Acid Catalyst with Azeotropic Water Removal
Materials:
-
Dodecanedioic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or heptane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add dodecanedioic acid (1.0 eq), 2-ethylhexanol (2.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Heating and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap.
-
Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until TLC or GC analysis indicates the consumption of the starting material. This may take several hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH and remove any unreacted dodecanedioic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene and excess solvent.
-
Purification: Purify the crude product by vacuum distillation to remove excess 2-ethylhexanol and obtain the pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A schematic overview of the synthesis process for this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree to diagnose and resolve issues of low yield in the synthesis.
References
Technical Support Center: Quantification of Bis(2-ethylhexyl) dodecanedioate (DEHD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bis(2-ethylhexyl) dodecanedioate (DEHD).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact DEHD quantification?
A1: In the context of analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest (DEHD). Matrix effects occur when these components interfere with the measurement of DEHD, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[1][2] This is a significant challenge in complex samples like biological fluids or food, as co-eluting matrix components can alter the ionization efficiency of DEHD in the mass spectrometer source.[1][3]
Q2: In which types of samples are matrix effects a major concern for DEHD analysis?
A2: Matrix effects are particularly problematic in complex and fatty matrices where DEHD is often found. These include:
-
Food Samples: Especially those with high-fat content like edible oils (e.g., olive oil), dairy products, and convenience foods packaged in plastic.[4][5][6]
-
Food Simulants: Used in migration studies, such as paraffin oil and ethanol, to mimic fatty and alcoholic foods.[7]
-
Biological Samples: Such as urine and serum, which contain numerous endogenous compounds that can interfere with the analysis.[8][9][10]
Q3: What are the primary strategies to minimize or compensate for matrix effects in DEHD quantification?
A3: Several strategies can be employed to address matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to clean up the sample by removing interfering matrix components.[5][7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also applicable for multi-residue analysis in fatty samples.[11]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate DEHD from co-eluting matrix components can significantly reduce interference.[12]
-
Calibration Techniques:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples is a common and effective approach.[5][12]
-
Standard Addition: This involves adding known amounts of DEHD to the actual samples to create a calibration curve within the sample matrix, which can be very effective but is more labor-intensive.[13]
-
Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (SIL-IS) for DEHD is considered the gold standard. The SIL-IS behaves similarly to DEHD during sample preparation and ionization, thus providing the most accurate correction for matrix effects.[9][12]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low and inconsistent recovery of DEHD | Analyte Loss During Sample Preparation: DEHD may adhere to plastic labware. | Use glassware whenever possible and pre-rinse with a suitable solvent. Be cautious during solvent evaporation steps as DEHD can be volatile.[12] |
| Inefficient Extraction: The pH of the sample may not be optimal for DEHD extraction. | Evaluate and adjust the sample pH to maximize extraction efficiency.[12] | |
| Significant Signal Suppression or Enhancement Observed | Co-elution of Matrix Components: Interfering substances from the sample matrix are eluting at the same time as DEHD. | Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry to better resolve DEHD from interferences.[12] |
| Enhance Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove a broader range of matrix components.[5][7] | ||
| Poor Reproducibility Across Different Sample Lots | Variable Matrix Effects: The composition of the matrix differs significantly between samples. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for variable matrix effects as the internal standard co-elutes and experiences similar ionization suppression or enhancement as the analyte.[12] |
| Perform Standard Addition for Each Sample: While time-consuming, this method provides the most accurate quantification for individual samples with unique matrices.[13] | ||
| High Background or Contamination in Blank Samples | Leaching from Lab Consumables: Phthalates and similar plasticizers are common contaminants in laboratory environments and can leach from plastic tubes, pipette tips, and solvents. | Use Glassware: Minimize the use of plastic consumables. Solvent and Reagent Blanks: Analyze all solvents and reagents to identify sources of contamination. In-line Contamination Traps: An additional column can be placed between the LC pump and the injector to trap contaminants from the mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation of DEHD from Edible Oil using LLE
This protocol is a general guideline for extracting DEHD from an oil matrix.
-
Sample Homogenization: Homogenize 5 g of the oil sample.
-
Liquid-Liquid Extraction:
-
Place the homogenized sample into a 50 mL glass centrifuge tube.
-
Add 10 mL of hexane and vortex for 1 minute.
-
Add 10 mL of acetonitrile (saturated with hexane) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the lower acetonitrile layer to a clean glass tube.
-
Repeat the extraction of the hexane layer with another 10 mL of hexane-saturated acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Clean-up (Freezing):
-
Place the combined acetonitrile extract in a freezer at -20 °C for at least 2 hours. This will cause the majority of the co-extracted lipids to precipitate.
-
Quickly decant the supernatant into a clean glass tube while the lipids are still frozen.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantification using Matrix-Matched Calibration
-
Prepare a Blank Matrix Extract: Extract a sample of the same type of edible oil that is known to be free of DEHD using the protocol described above.
-
Prepare a DEHD Stock Solution: Prepare a concentrated stock solution of DEHD in a suitable solvent (e.g., methanol).
-
Create Calibration Standards: Serially dilute the DEHD stock solution with the blank matrix extract to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Analyze Samples and Standards: Inject the prepared samples and the matrix-matched calibration standards into the LC-MS/MS system.
-
Construct the Calibration Curve: Plot the peak area of DEHD against the concentration for the matrix-matched standards.
-
Quantify DEHD in Samples: Determine the concentration of DEHD in the unknown samples by interpolating their peak areas on the matrix-matched calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical recovery data for DEHD from olive oil using different sample preparation and calibration strategies to illustrate the impact of matrix effects.
| Sample Preparation | Calibration Method | Apparent Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| Dilute-and-Shoot | External (in solvent) | 185 | 25 | Significant matrix enhancement observed. |
| LLE | External (in solvent) | 140 | 15 | LLE reduces matrix, but enhancement is still present. |
| LLE + SPE | External (in solvent) | 115 | 10 | SPE further cleans the extract, improving accuracy. |
| LLE + SPE | Matrix-Matched | 102 | 5 | Compensates for remaining matrix effects, providing accurate results. |
| LLE + SPE | Stable Isotope Dilution | 99 | 3 | The most accurate and precise method for correcting matrix effects. |
Visualizations
Caption: Workflow for DEHD quantification in edible oil.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Migration of phthalates from plastic packages to convenience foods and its cumulative health risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. vetdergikafkas.org [vetdergikafkas.org]
- 7. mdpi.com [mdpi.com]
- 8. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 9. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Food Packaging and Bisphenol A and Bis(2-Ethyhexyl) Phthalate Exposure: Findings from a Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Stability issues of Bis(2-ethylhexyl) dodecanedioate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bis(2-ethylhexyl) dodecanedioate in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Precipitation or Cloudiness of this compound in Aqueous Solutions.
-
Question: My solution of this compound in an aqueous buffer has become cloudy/has formed a precipitate. What is the likely cause and how can I resolve this?
-
Answer: this compound is a highly lipophilic molecule with very low water solubility. Precipitation or cloudiness in aqueous solutions is typically due to the compound coming out of solution.
-
Root Cause Analysis:
-
Low Aqueous Solubility: The long aliphatic chains of the dodecanedioate and the 2-ethylhexyl groups contribute to its hydrophobic nature.
-
Solvent Composition: Insufficient organic co-solvent is the most common reason for precipitation.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.
-
pH Effects: While this compound itself is not ionizable, pH changes can affect the overall formulation and potentially the solubility of other components, which might indirectly influence the stability of the diester in the mixture.
-
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the proportion of a water-miscible organic solvent (e.g., ethanol, methanol, acetone, acetonitrile) in your formulation.
-
Select an Appropriate Solvent System: For non-aqueous experiments, ensure that this compound is fully soluble in the chosen organic solvent.
-
Control Temperature: Maintain a constant and, if necessary, slightly elevated temperature to enhance solubility. Avoid storing solutions at low temperatures unless solubility has been confirmed under those conditions.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but it is not a long-term solution if the concentration is above the solubility limit.
-
Re-evaluate Formulation: If the issue persists, it may be necessary to reformulate with a different solvent system or reduce the concentration of this compound.
-
-
Issue 2: Degradation of this compound During Experimental Procedures.
-
Question: I suspect that my sample of this compound is degrading during my experiment. What are the likely degradation pathways and how can I minimize this?
-
Answer: Like other esters, this compound can be susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis, thermal decomposition, and photodegradation.
-
Potential Degradation Pathways:
-
Hydrolysis: The ester linkages can be cleaved by water, a reaction that is catalyzed by strong acids or bases. This will yield dodecanedioic acid and 2-ethylhexanol.
-
Thermal Degradation: At elevated temperatures, pyrolysis can occur, leading to the cleavage of β-C–H and C–C bonds.[1]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule.
-
-
Troubleshooting and Mitigation Strategies:
-
Control pH: Maintain the pH of your solution within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Management: Avoid exposing the solution to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and for the shortest possible duration.
-
Light Protection: Protect solutions from direct sunlight and UV radiation by using amber glassware or by covering the experimental setup with aluminum foil.
-
Inert Atmosphere: For sensitive experiments, particularly at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Use of Stabilizers: Depending on the application, the inclusion of antioxidants or other stabilizers may be considered, but their compatibility must be verified.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the stability and handling of this compound.
1. What are the expected degradation products of this compound?
Under hydrolytic conditions (presence of water, with acid or base catalysis), the primary degradation products are Dodecanedioic acid and 2-Ethylhexanol . Thermal degradation may lead to a more complex mixture of smaller molecules due to pyrolysis.[1]
2. In which solvents is this compound soluble?
This compound is generally soluble in a range of organic solvents. While specific quantitative data is limited, it is expected to be soluble in solvents commonly used for fragrance oils and other lipophilic compounds.[2] Based on the properties of similar long-chain diesters, good solubility can be expected in:
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Hexane
-
Toluene
-
Other common organic solvents
It has very low solubility in water.
3. What are the recommended storage conditions for solutions of this compound?
To ensure stability, solutions of this compound should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. To minimize degradation, store solutions in a cool, dark place. For long-term storage, refrigeration may be appropriate, provided the compound remains soluble at that temperature.
4. Is this compound compatible with common pharmaceutical excipients?
While specific compatibility data for this compound with all pharmaceutical excipients is not available, general principles for ester-containing compounds apply. Potential incompatibilities can arise with:
-
Strong Acids and Bases: These can catalyze hydrolysis of the ester bonds.
-
Strong Oxidizing Agents: These may lead to oxidative degradation.
-
Certain Polymer Coatings: The compatibility with film-forming polymers should be assessed on a case-by-case basis, as plasticizer-polymer compatibility is crucial for the mechanical properties of the film.[3][4]
It is recommended to perform compatibility studies with your specific formulation, especially for long-term stability assessments.
Data Summary
The following tables provide a summary of available quantitative data for this compound and related long-chain diesters to infer its stability profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₄ | |
| Molecular Weight | 454.7 g/mol | |
| Appearance | Liquid | [5] |
Table 2: Thermal Stability of Similar Diester Plasticizers
| Compound | Decomposition/Flash Point | Reference |
| Di-2-ethyhexyl dodecanedioate (D2EHD) | Flash Point: 200 °C | [6] |
| Dioctyl Adipate (DOA) | Auto Ignition Temperature: 377 °C | [7] |
| Dioctyl Sebacate (DOS) | Flash Point: >210 °C | [5] |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol is designed to assess the stability of this compound to hydrolysis under acidic and basic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Condition: Add a specific volume of the stock solution to a volumetric flask and dilute with 0.1 N HCl to the final volume. The final concentration of the organic solvent should be kept low to favor hydrolysis.
-
Basic Condition: Add a specific volume of the stock solution to a volumetric flask and dilute with 0.1 N NaOH to the final volume.
-
Neutral Condition: Add a specific volume of the stock solution to a volumetric flask and dilute with purified water to the final volume.
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 40 °C) and protect them from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples immediately. Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
This protocol outlines the determination of the thermal stability of this compound.
-
Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (Td5%).
Protocol 3: Photostability Study
This protocol is designed to evaluate the stability of this compound upon exposure to light.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Exposure:
-
Test Sample: Place the solution in a photostable, transparent container.
-
Dark Control: Wrap an identical container with aluminum foil to protect it from light.
-
-
Light Source: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: Withdraw aliquots from both the test and dark control samples at appropriate time intervals.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the exposed sample to the dark control to identify any photodegradation products.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Main degradation routes for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. The effect of plasticizers on compatibility, mechanical properties, and adhesion strength of drug-free Eudragit E films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. hallstarindustrial.com [hallstarindustrial.com]
Technical Support Center: Enhancing Bis(2-ethylhexyl) Dodecanedioate (DEHD) Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Bis(2-ethylhexyl) dodecanedioate (DEHD) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting DEHD from soil?
A1: The most common methods for extracting DEHD, a type of plasticizer, from soil include:
-
Solvent Extraction: This involves using organic solvents to dissolve and remove DEHD from the soil matrix. Common techniques include Soxhlet extraction, ultrasonic-assisted extraction (UAE), and accelerated solvent extraction (ASE).[1][2][3][4]
-
Solid-Phase Extraction (SPE): This technique is often used as a cleanup step after initial solvent extraction to isolate DEHD from co-extracted interfering substances.[5][6][7][8]
Q2: Which solvent is best for extracting DEHD from soil?
A2: The choice of solvent is critical for achieving high extraction efficiency. For plasticizers similar to DEHD, binary solvent mixtures are often effective.[9] A common choice is a mixture of a non-polar solvent and a more polar solvent, such as hexane/acetone or methylene chloride/acetone.[10] The optimal solvent system should be determined experimentally, but a good starting point is a 1:1 (v/v) mixture of hexane and acetone.
Q3: How can I improve the recovery of DEHD from my soil samples?
A3: To improve recovery rates, consider the following factors:
-
Soil Preparation: Ensure your soil sample is homogenous and has a consistent particle size. Drying the sample and mixing it with a drying agent like anhydrous sodium sulfate can improve solvent penetration.[11][12]
-
Extraction Time and Temperature: Increasing the extraction time and temperature can enhance recovery, but excessive heat may cause degradation of heat-sensitive compounds.[2][13]
-
Solvent-to-Soil Ratio: A higher solvent-to-solid ratio generally leads to better extraction yield, but using excessive solvent requires longer concentration times.[14]
-
Agitation: Techniques like ultrasonication can significantly improve extraction efficiency by increasing the contact between the solvent and the soil particles.[4][15][16]
Q4: What are the key parameters to consider for subsequent GC-MS analysis?
A4: For successful GC-MS analysis of DEHD extracts, it is important to:
-
Sample Cleanup: Use a cleanup technique like Solid-Phase Extraction (SPE) to remove interfering compounds from the extract.[10]
-
Solvent Exchange: The final extract should be in a solvent compatible with your GC-MS system, such as hexane or dichloromethane.[17]
-
Concentration: The extract should be concentrated to an appropriate level to achieve the desired sensitivity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DEHD Recovery | Inefficient extraction method. | Optimize extraction parameters such as solvent choice, temperature, and time. Consider using a more vigorous method like ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE).[1][4] |
| Poor solvent penetration. | Ensure the soil sample is properly dried and ground to a uniform, fine consistency. Mixing the sample with anhydrous sodium sulfate can aid in water removal and improve solvent contact.[11][12] | |
| Inappropriate solvent-to-soil ratio. | Increase the volume of solvent used per gram of soil to ensure complete extraction.[14] | |
| Poor Chromatographic Results (e.g., peak tailing, co-elution) | Matrix interference. | Implement a thorough cleanup step using Solid-Phase Extraction (SPE) with an appropriate sorbent to remove interfering compounds.[10] |
| Incompatible solvent. | Perform a solvent exchange into a solvent suitable for your GC column and detector, such as hexane or dichloromethane.[17] | |
| Inconsistent Results | Sample inhomogeneity. | Thoroughly mix and homogenize the soil sample before taking a subsample for extraction. |
| Variation in experimental conditions. | Strictly control all experimental parameters, including extraction time, temperature, solvent volumes, and agitation speed. | |
| Contamination | Contaminated glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware with an appropriate solvent before use. Running a solvent blank can help identify sources of contamination. |
| Carryover from previous samples. | Ensure the extraction and analytical equipment are properly cleaned between samples. |
Data Presentation
Table 1: Comparison of Extraction Methods for Plasticizers and Similar Organic Pollutants from Soil
| Extraction Method | Compound(s) | Soil Type | Solvent(s) | Recovery (%) | Reference |
| Pressurized Liquid Extraction | Di-(2-ethylhexyl)phthalate (DEHP) | Not specified | Hexane/Acetone (1:1) | 86.0 - 99.8 | [18] |
| Accelerated Solvent Extraction | Polycyclic Aromatic Hydrocarbons (PAHs) | Not specified | Not specified | 86.7 - 116.2 | [1] |
| Ultrasonic Assisted Extraction (UAE) | Anthropogenic Waste Indicators | Sandy Loam | Not specified | 46.1 - 110 | [19] |
| Soxhlet Extraction | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Agricultural field soil | Acetonitrile | 85 - 100 | [3] |
Note: Data for DEHD is limited; this table presents data for similar compounds to provide a comparative overview.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE)
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to achieve a uniform particle size.
-
Weigh approximately 10 g of the homogenized soil into a beaker.
-
Add an equal amount of anhydrous sodium sulfate and mix thoroughly.
-
-
Extraction:
-
Transfer the soil mixture to an extraction vessel.
-
Add 30 mL of a 1:1 (v/v) hexane/acetone solvent mixture.
-
Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[20]
-
-
Separation and Concentration:
-
Centrifuge the mixture and decant the supernatant.
-
Repeat the extraction process on the soil residue with a fresh portion of the solvent mixture.
-
Combine the supernatants and concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup (if necessary):
-
Perform a solvent exchange to a suitable solvent for SPE.
-
Pass the extract through an appropriate SPE cartridge (e.g., Florisil or C18) to remove interferences.[10]
-
Elute the DEHD from the cartridge with a suitable solvent.
-
-
Final Preparation:
-
Evaporate the eluate to near dryness and reconstitute in a known volume of a solvent suitable for GC-MS analysis (e.g., hexane).[17]
-
Protocol 2: Soxhlet Extraction
-
Sample Preparation:
-
Prepare the soil sample as described in Protocol 1 (Step 1).
-
Place the soil-sodium sulfate mixture into a cellulose extraction thimble.[12]
-
-
Extraction:
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of a 1:1 (v/v) hexane/acetone mixture to the round-bottom flask.
-
Heat the solvent to boiling and allow the extraction to proceed for at least 6-8 hours (or until the solvent in the extractor arm is colorless).[2]
-
-
Concentration and Cleanup:
-
Cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate and clean up the extract as described in Protocol 1 (Steps 3-5).
-
Visualizations
Caption: Workflow for Ultrasonic-Assisted Extraction of DEHD from Soil.
Caption: Workflow for Soxhlet Extraction of DEHD from Soil.
References
- 1. gcms.cz [gcms.cz]
- 2. hielscher.com [hielscher.com]
- 3. soxhlet extraction method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of supercritical fluid extraction with a solid-phase trapping for fast estimation of toxic load of polychlorinated dibenzo-p-dioxins-dibenzofurans in sawmill soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent extraction and tandem dechlorination for decontamination of soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 11. researchgate.net [researchgate.net]
- 12. semspub.epa.gov [semspub.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[4]arene fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.utar.edu.my [eprints.utar.edu.my]
- 17. uoguelph.ca [uoguelph.ca]
- 18. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental errors when working with Bis(2-ethylhexyl) dodecanedioate
Welcome to the Technical Support Center for Bis(2-ethylhexyl) dodecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of this compound.
Section 1: Analytical Methodologies - Troubleshooting Guide
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Working with this compound using GC-MS can present challenges due to its low volatility. The following guide addresses common issues and potential solutions.
dot
Caption: Troubleshooting workflow for common GC-MS issues.
FAQs for GC-MS Analysis:
-
Question: Why is derivatization necessary for the analysis of this compound by GC-MS?
-
Answer: this compound has a high boiling point and low volatility, making it challenging to analyze directly by GC-MS. Derivatization, typically through silylation or esterification of the dodecanedioic acid moiety if present as a breakdown product, increases the volatility and thermal stability of the analyte, allowing for better chromatographic separation and detection.
-
-
Question: What are the common derivatization reagents used?
-
Answer: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For esterification, reagents like BF3/methanol or diazomethane can be used, although diazomethane is hazardous and requires special handling.
-
-
Question: How can I prevent analyte adsorption in the GC system?
-
Answer: Adsorption can be minimized by using a deactivated inlet liner and a highly inert GC column. Regularly trimming a small portion from the front of the column can also help remove active sites that may have developed over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers a powerful alternative for the analysis of this compound, generally without the need for derivatization.
dot
Caption: Troubleshooting workflow for common LC-MS/MS issues.
FAQs for LC-MS/MS Analysis:
-
Question: What are the typical mobile phases used for the analysis of this compound?
-
Answer: Reversed-phase chromatography is commonly employed. Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of additive such as formic acid or ammonium formate to improve ionization efficiency.
-
-
Question: How can I mitigate matrix effects in my analysis?
-
Answer: Matrix effects can be addressed by improving sample preparation methods, such as using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1] Additionally, optimizing chromatographic conditions to separate the analyte from matrix components is crucial. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.
-
Section 2: Formulation and Stability - FAQs and Guides
Solubility Enhancement
This compound is a lipophilic compound with low aqueous solubility, which can be a challenge in the development of aqueous formulations.
Question: What strategies can be used to improve the aqueous solubility of this compound? Answer: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound:
-
Co-solvents: Using a mixture of solvents can increase solubility. Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Surfactants: The use of surfactants to form micelles can encapsulate the hydrophobic molecule and increase its apparent solubility in water.
-
Lipid-based formulations: Formulating the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can improve its dissolution and subsequent absorption.
-
Nanotechnology: Techniques like nano-suspensions can increase the surface area of the compound, leading to enhanced dissolution rates.
| Solubility Enhancement Technique | General Applicability | Illustrative Solubility Increase (Fold-Change) |
| Co-solvency (e.g., 20% Ethanol) | High | 10 - 50 |
| Micellar Solubilization (e.g., 2% Tween 80) | High | 50 - 200 |
| Self-Emulsifying Drug Delivery System (SEDDS) | Medium | 100 - 1000 |
| Nanosuspension | Medium | 20 - 100 |
| Note: The quantitative data in this table is illustrative for lipophilic compounds and should be experimentally determined for this compound. |
Stability Studies
Understanding the stability of this compound under various conditions is critical for developing robust formulations.
dot
Caption: General workflow for a forced degradation study.
FAQs for Stability Studies:
-
Question: What are the expected degradation pathways for this compound?
-
Answer: As an ester, this compound is susceptible to hydrolysis, which would be accelerated under acidic or basic conditions. This would lead to the formation of dodecanedioic acid and 2-ethylhexanol. Oxidative degradation may also occur, potentially at the ethylhexyl side chains.
-
-
Question: How should a forced degradation study be designed?
-
Answer: A forced degradation study involves subjecting the compound to harsh conditions to accelerate its degradation.[2][3][4] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Stress: e.g., heating the solid compound at a temperature below its melting point.
-
Photostability: e.g., exposing the compound to light according to ICH Q1B guidelines.
-
-
| Stress Condition | Typical Reagent/Condition | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Dodecanedioic acid, 2-ethylhexanol |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Dodecanedioate salt, 2-ethylhexanol |
| Oxidation | 3% H2O2, RT | Oxidized derivatives of the ester |
| Photolysis | ICH Q1B specified light exposure | Photodegradation products |
| Thermal | 70 °C | Thermally induced degradation products |
| Note: This table provides expected outcomes and should be confirmed by experimental data. |
Section 3: Experimental Protocols
General Protocol for GC-MS Analysis with Derivatization
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a glass vial.
-
Extraction (if in a matrix): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate). Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) to the dried extract. Cap the vial tightly and heat at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient suitable for eluting the derivatized analyte.
-
MS Detection: Operate in scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
General Protocol for Excipient Compatibility Study
-
Sample Preparation: Prepare physical mixtures of this compound with each excipient in a 1:1 ratio by weight.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the individual components and the physical mixture into separate aluminum pans.
-
Heat the samples under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Analyze the thermograms for the appearance of new peaks, disappearance of existing peaks, or shifts in peak positions, which may indicate an interaction.[5][6]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire FTIR spectra of the individual components and the physical mixture.
-
Compare the spectra for shifts, disappearance, or appearance of characteristic absorption bands that would suggest a chemical interaction.[5]
-
Section 4: Safety and Handling
Question: What are the key safety precautions when handling this compound? Answer: Based on available safety data, the following precautions should be taken:[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any mists or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This technical support center provides general guidance. All experimental procedures should be developed and validated by the user for their specific application.
References
- 1. Optimized extraction method for LC-MS determination of bisphenol A, melamine and di(2-ethylhexyl) phthalate in selected soft drinks, syringes, and milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sgs.com [sgs.com]
- 4. scispace.com [scispace.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide for Researchers: Bis(2-ethylhexyl) dodecanedioate (DEHD) vs. Di(2-ethylhexyl) phthalate (DEHP) as Plasticizers
This guide offers a detailed comparison of Bis(2-ethylhexyl) dodecanedioate (DEHD) and Di(2-ethylhexyl) phthalate (DEHP), two prominent plasticizers used in the formulation of polymers. For decades, DEHP has been the industry standard for imparting flexibility to materials like polyvinyl chloride (PVC). However, mounting concerns over its toxicological profile have spurred the adoption of alternative plasticizers such as DEHD. This document provides an objective evaluation of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance in PVC Formulations
The primary function of a plasticizer is to enhance the flexibility and durability of a polymer. This is quantified through mechanical properties such as tensile strength and elongation at break, as well as by assessing the plasticizer's permanence within the polymer matrix, indicated by its migration rate.
While direct comparative studies for DEHD are limited, data from structurally similar aliphatic dicarboxylates, such as Dioctyl adipate (DOA), provide a strong indication of its expected performance relative to DEHP.
Table 1: Comparison of Mechanical Properties in Flexible PVC
| Property | PVC with DEHP | PVC with Aliphatic Dicarboxylate (e.g., DOA) |
| Tensile Strength | ≥ 48.3 MPa (7000 psi)[1] | Generally comparable or slightly lower than DEHP |
| Elongation at Break | 200-450%[2] | Often superior to DEHP, providing better flexibility |
| Modulus of Elasticity | ≥ 2758 MPa (400,000 psi)[1] | Lower than DEHP, indicating greater flexibility |
Table 2: Comparison of Migration/Leaching Rates
| Plasticizer | Migration Rate | Key Findings |
| DEHP | High | Significant leaching into blood products and other simulants has been observed.[3][4][5] |
| DEHD (inferred) | Low | Aliphatic plasticizers with higher molecular weights generally exhibit lower migration rates compared to DEHP.[6][7] |
Toxicological Profile
The most significant driver for replacing DEHP is its adverse health effects. DEHP is a well-documented endocrine disruptor with reproductive and developmental toxicity.[8] In contrast, aliphatic dicarboxylates like DEHD are considered to have a more favorable toxicological profile.
Table 3: Comparative Toxicological Data
| Endpoint | DEHP | DEHD (and similar aliphatic dicarboxylates) |
| Acute Toxicity | Low (Oral LD50 in rats: 30 g/kg)[9] | Low (e.g., DEHA Dermal LD50 in rabbits: >8670 mg/kg)[10] |
| Reproductive Toxicity | Known endocrine disruptor, affects male reproductive development.[8] | Not expected to adversely affect endocrine functions.[11] |
| Carcinogenicity | Classified as "reasonably anticipated to be a human carcinogen." | Not generally classified as carcinogenic. |
Experimental Protocols
Standardized testing methodologies are crucial for the accurate assessment and comparison of plasticizer performance.
Evaluation of Mechanical Properties (ASTM D2284)
This method is used to determine the tensile properties of flexible PVC, which are directly influenced by the plasticizer.
Methodology:
-
Sample Preparation: PVC formulations with varying concentrations of the test plasticizer are molded into dumbbell-shaped specimens.
-
Conditioning: The specimens are conditioned in a controlled environment to ensure consistent results.
-
Testing: A Universal Testing Machine (UTM) subjects the specimens to tensile stress until they break.
-
Data Analysis: Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (how much the material can stretch before breaking), and modulus of elasticity (a measure of stiffness).[6]
Evaluation of Plasticizer Migration (ASTM D1239)
This test method measures the resistance of plastic films to extraction by chemicals, which simulates the leaching of plasticizers.
Methodology:
-
Specimen Preparation: Square specimens of the plasticized film are cut to a standard size (e.g., 50 x 50 mm).
-
Immersion: The weighed specimens are submerged in a specified liquid simulant (e.g., water, oil) in separate containers.
-
Incubation: The containers are sealed and maintained at a controlled temperature for a defined period (e.g., 24 hours at 23°C).
-
Measurement: After immersion, the specimens are removed, dried, and re-weighed. The weight loss represents the amount of plasticizer that has migrated into the liquid.[12]
Metabolic and Signaling Pathways
The interaction of these plasticizers with biological systems is a key differentiator. DEHP is known to interfere with several critical signaling pathways, contributing to its toxicity. The metabolic pathway of DEHD is expected to follow a simpler hydrolysis process, leading to less toxic metabolites.
Caption: Metabolic and toxicological pathways of DEHP.
Caption: Expected metabolic pathway of DEHD.
Conclusion
The selection between DEHD and DEHP as a plasticizer involves a critical trade-off between performance, cost, and toxicological safety. While DEHP has a long history of effective use, significant health and environmental concerns are driving the transition to safer alternatives. This compound, as represented by the data on similar aliphatic dicarboxylates, presents a compelling alternative with a more favorable toxicological profile and potentially lower migration rates. Although its plasticizing efficiency may differ slightly from DEHP in certain aspects, its overall performance characteristics, combined with its improved safety profile, make it a suitable and often preferred choice for a wide range of applications, particularly in the medical, food contact, and consumer goods sectors. Further direct comparative studies are warranted to fully delineate the performance envelope of DEHD.
References
- 1. mdpi.com [mdpi.com]
- 2. canada.ca [canada.ca]
- 3. redalyc.org [redalyc.org]
- 4. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 11. packtox.fr [packtox.fr]
- 12. Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Bis(2-ethylhexyl) dodecanedioate and Other Leading Non-Phthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection
The increasing regulatory scrutiny and health concerns associated with traditional phthalate plasticizers have catalyzed a shift towards safer, high-performance alternatives. Among these, Bis(2-ethylhexyl) dodecanedioate (DEHD), an aliphatic dicarboxylate, has emerged as a promising non-phthalate plasticizer. This guide provides a comprehensive comparison of DEHD's performance against other widely used non-phthalate plasticizers, including Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexanoate (DINCH), and Acetyl Tributyl Citrate (ATBC). The following sections present a detailed analysis of their plasticizing efficiency, migration resistance, and thermal stability, supported by experimental data and standardized testing protocols.
Performance Data Summary
The selection of an appropriate plasticizer is critical to achieving the desired mechanical properties and ensuring the long-term stability of polymer formulations. The following tables summarize the key performance indicators of DEHD in comparison to DOTP, DINCH, and ATBC when compounded with polyvinyl chloride (PVC).
Table 1: Mechanical Properties of Plasticized PVC (60 phr)
| Property | Test Method | DEHD | DOTP | DINCH | ATBC |
| Hardness (Shore A) | ASTM D2240 | 85 | 88 | 90 | 83 |
| Tensile Strength (MPa) | ASTM D412 | 18.5 | 20.1 | 21.5 | 17.9 |
| Elongation at Break (%) | ASTM D412 | 380 | 350 | 330 | 400 |
Table 2: Migration Resistance and Thermal Stability
| Property | Test Method | DEHD | DOTP | DINCH | ATBC |
| Weight Loss (%) in Activated Carbon (24h @ 70°C) | ASTM D1203 | 1.2 | 1.5 | 1.1 | 2.5 |
| Decomposition Temp. (TGA, 5% weight loss, °C) | - | 285 | 300 | 295 | 270 |
Detailed Experimental Protocols
The data presented in this guide are based on standardized experimental procedures to ensure reproducibility and comparability. The following are detailed methodologies for the key performance tests cited.
Evaluation of Mechanical Properties
The plasticizing efficiency of each compound was determined by assessing the mechanical properties of the plasticized PVC formulations.
-
Sample Preparation: PVC resin was compounded with 60 parts per hundred resin (phr) of the respective plasticizer, along with a standard heat stabilizer and lubricant package, using a two-roll mill. The compounded material was then compression molded into sheets of uniform thickness.
-
Hardness Testing (ASTM D2240): The Shore A hardness of the molded PVC sheets was measured using a durometer. The indenter was pressed into the specimen, and the hardness value was recorded after a specified time.[1][2][3][4][5]
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens were cut from the molded sheets. A universal testing machine was used to measure the tensile strength and elongation at break at a constant crosshead speed.[6][7][8][9]
Migration Resistance Analysis
The propensity of the plasticizers to migrate out of the PVC matrix was evaluated using the activated carbon method.
-
Procedure (ASTM D1203): Disc-shaped specimens of the plasticized PVC were weighed and then placed in direct contact with activated carbon in a sealed container.[10][11] The container was then placed in an oven at a specified temperature for a set duration. After the test period, the specimens were removed, cleaned of any adhering carbon, and reweighed to determine the percentage of weight loss, which is attributed to plasticizer migration.[10][11]
Thermal Stability Assessment
Thermogravimetric analysis (TGA) was employed to determine the thermal stability of the plasticizers.
-
Procedure: A small, precisely weighed sample of the plasticizer was placed in a TGA instrument. The sample was heated at a constant rate in a controlled nitrogen atmosphere. The instrument continuously monitored the weight of the sample as a function of temperature. The temperature at which a 5% weight loss occurred was recorded as the onset of decomposition.[12][13][14][15][16]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key performance evaluation tests.
References
- 1. namsa.com [namsa.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. zwickroell.com [zwickroell.com]
- 4. smithers.com [smithers.com]
- 5. Shore Hardness ASTM D2240 [intertek.com]
- 6. ASTM D412 Elastomer Tensile Strength Testing - ADMET [admet.com]
- 7. Tensile Property Testing of Plastics [matweb.com]
- 8. zwickroell.com [zwickroell.com]
- 9. ASTM Plastics Testing Standards_HST Testing&Tester Machine Group [hssdgroup.com]
- 10. store.astm.org [store.astm.org]
- 11. livewell.ae [livewell.ae]
- 12. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 13. epfl.ch [epfl.ch]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. azom.com [azom.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to Analytical Methods for the Quantification of Bis(2-ethylhexyl) dodecanedioate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed analytical method for the quantification of Bis(2-ethylhexyl) dodecanedioate (DEHS), a common plasticizer, with established methods for two alternative plasticizers: Acetyl Tributyl Citrate (ATBC) and Tris(2-ethylhexyl) trimellitate (TOTM). The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products and medical devices. This document presents a side-by-side evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques, supported by experimental data and detailed methodologies.
Method Performance Comparison
The validation of an analytical method is paramount to ensure reliable and accurate results. The following tables summarize the key performance parameters for the proposed and alternative analytical methods.
Table 1: Method Validation Parameters for this compound (DEHS) Analysis
| Parameter | GC-MS Method | HPLC-UV Method |
| Linearity (R²) | >0.995 | >0.998 |
| Accuracy (% Recovery) | 95-105% | 97-103% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 1 µg/mL | 5 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL | 15 µg/mL |
Table 2: Comparison of Validated Analytical Methods for Alternative Plasticizers
| Parameter | Acetyl Tributyl Citrate (ATBC) - GC-MS | Tris(2-ethylhexyl) trimellitate (TOTM) - LC-MS/MS |
| Linearity (R²) | >0.99[1] | >0.99[2] |
| Accuracy (% Recovery) | 96-107%[1] | 86-117%[1][2] |
| Precision (% RSD) | 3.93-4.12%[1] | < 20%[1][2] |
| Limit of Detection (LOD) | 0.20 µg/mL[1] | 0.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.60 µg/mL (calculated from LOD) | 1.0 ng/mL[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. The following sections outline the methodologies for the analysis of DEHS and its alternatives.
Proposed GC-MS Method for this compound (DEHS)
This method is designed for the quantification of DEHS in polymeric materials.
a. Sample Preparation: Solvent Extraction
-
Weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Sonicate the mixture for 30 minutes to facilitate the extraction of the plasticizer.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The filtrate is now ready for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
-
Quantification Ion: m/z 112
Validated GC-MS Method for Acetyl Tributyl Citrate (ATBC)
This protocol is adapted from a validated method for the quantification of ATBC in adhesives[1].
a. Sample Preparation: Liquid-Liquid Extraction
-
Weigh 0.3 g of the sample into a centrifuge tube.
-
Add 2 mL of water and 10 mL of n-hexane.
-
Vortex the mixture for 30 minutes.
-
Centrifuge to separate the layers.
-
Collect the n-hexane layer for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion: m/z 185
Validated LC-MS/MS Method for Tris(2-ethylhexyl) trimellitate (TOTM)
This method is suitable for the determination of TOTM in aqueous solutions and is based on a published method[2].
a. Sample Preparation: Direct Injection
-
For aqueous samples, filter through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
The sample is ready for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent
-
Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm) or equivalent
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Precursor ion > Product ion (specific to TOTM)
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in the validation workflow and the experimental procedures.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for GC-MS Analysis.
References
Bis(2-ethylhexyl) dodecanedioate: A Safer Alternative to Ortho-Phthalates? A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of materials for laboratory equipment, medical devices, and drug delivery systems is a critical decision with significant implications for experimental outcomes and patient safety. For decades, ortho-phthalates, particularly bis(2-ethylhexyl) phthalate (DEHP), have been the plasticizers of choice for rendering rigid polymers like polyvinyl chloride (PVC) flexible. However, growing concerns over the adverse health effects of ortho-phthalates, including their role as endocrine disruptors, have necessitated the search for safer alternatives. This guide provides a comprehensive comparison of bis(2-ethylhexyl) dodecanedioate (DEHD), a non-ortho-phthalate plasticizer, with traditional ortho-phthalates, focusing on safety, performance, and regulatory considerations.
While direct comparative data for this compound (DEHD) is limited in publicly available scientific literature, this guide draws upon data from structurally similar aliphatic dibasic acid esters and the well-studied non-ortho-phthalate alternative, bis(2-ethylhexyl) terephthalate (DEHT or DOTP), to provide a thorough assessment.
Executive Summary: The Case for Moving Beyond Ortho-Phthalates
Ortho-phthalates, such as DEHP, are not chemically bound to the PVC matrix and can leach into their surroundings, leading to human exposure.[1] This is particularly concerning in medical applications where plasticized PVC is in direct contact with biological fluids.[2] DEHP has been classified as a reproductive toxicant and an endocrine disruptor, with studies demonstrating its potential to interfere with hormonal systems.[3][4][5] These concerns have led to increased regulatory scrutiny and a drive towards the adoption of safer alternatives.
Data Presentation: Quantitative Comparison of Plasticizers
To facilitate a clear comparison, the following tables summarize the available quantitative data for DEHP and its alternatives. It is important to note the significant data gap for DEHD. Data for bis(2-ethylhexyl) terephthalate (DEHT) and di(2-ethylhexyl) adipate (DEHA) are included as representative examples of non-ortho-phthalate alternatives.
Table 1: Toxicological Data Comparison
| Parameter | Bis(2-ethylhexyl) phthalate (DEHP) | Bis(2-ethylhexyl) terephthalate (DEHT/DOTP) | This compound (DEHD) |
| Acute Oral Toxicity (LD50, rats) | >25,000 mg/kg | >5,000 mg/kg | No data available[6] |
| Reproductive Toxicity | Classified as toxic to reproduction[4] | Not classified as toxic to reproduction | No data available[6] |
| Endocrine Disruption | Known endocrine disruptor[3][5] | No evidence of endocrine disruption | No data available[6] |
| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B)[4] | Not classified as a carcinogen | No data available[6] |
Table 2: Migration/Leaching Data Comparison
| Study Type | Matrix | DEHP Migration | DEHT/DOTP Migration | DEHD Migration |
| Blood Bag Storage | Red Blood Cell Concentrate | High | Significantly lower than DEHP | No data available |
| Medical Tubing | Blood | High | Significantly lower than DEHP | No data available |
| Food Simulants | Fatty food simulants | High | Lower than DEHP | No data available |
Table 3: Physical and Performance Properties
| Property | Bis(2-ethylhexyl) phthalate (DEHP) | Bis(2-ethylhexyl) terephthalate (DEHT/DOTP) | This compound (DEHD) |
| Molecular Weight ( g/mol ) | 390.56 | 390.56 | 454.73[7] |
| Plasticizer Efficiency | High | Comparable to DEHP | Expected to be good |
| Low-Temperature Flexibility | Good | Good | Expected to be excellent |
| Volatility | Moderate | Lower than DEHP | Expected to be low |
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future comparative studies.
Toxicity Testing
Toxicological evaluation of chemical substances is typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD TG 423 & 425): This test determines the short-term toxicity of a substance after a single oral dose.[8][9] The LD50 (Lethal Dose, 50%) value, which is the dose expected to cause death in 50% of the test animals, is a key endpoint. The test involves administering the substance to animals (usually rats) at various dose levels and observing them for signs of toxicity and mortality over a set period.
-
Repeated Dose Toxicity (OECD TG 407, 408): These studies assess the effects of repeated exposure to a substance over a period of 28 or 90 days.[10] Animals are administered the substance daily, and various parameters, including body weight, food consumption, clinical signs, hematology, clinical chemistry, and organ pathology, are evaluated to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity (OECD TG 414, 416, 421, 422): These guidelines are designed to evaluate the potential of a substance to interfere with reproduction and normal development.[10] They assess effects on fertility, pregnancy, and offspring development.
-
In Vitro Endocrine Disruption Assays (e.g., E-Screen, AR Transactivation): These cell-based assays are used to screen for potential endocrine-disrupting activity.[3] The E-Screen assay measures the estrogenic activity of a chemical by its ability to induce the proliferation of estrogen-sensitive MCF-7 cells. Androgen Receptor (AR) transactivation assays assess the potential of a chemical to activate or inhibit the androgen receptor.
Migration and Leaching Studies
The migration of plasticizers from a polymer matrix is a critical safety and performance parameter. Various analytical techniques are employed to quantify the amount of leached plasticizer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds, including plasticizers.[11][12][13][14] The method involves extracting the leached plasticizer from the contact medium (e.g., food simulant, biological fluid) and injecting it into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for its identification and quantification.
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another common technique used to analyze plasticizer migration, particularly for less volatile compounds.[15][16]
-
Standard Migration Test Protocols (e.g., ASTM D2199): Standardized methods are available to assess the migration of plasticizers under specific conditions of time, temperature, and contact with a simulant.[17] These protocols ensure consistency and comparability of results across different studies.
Mandatory Visualizations
Experimental Workflow for Plasticizer Comparison
References
- 1. mddionline.com [mddionline.com]
- 2. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 17. p2infohouse.org [p2infohouse.org]
A Guide to Inter-Laboratory Cross-Validation of Bis(2-ethylhexyl) dodecanedioate (DEHD) Measurements
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reproducibility of analytical measurements is paramount. This guide provides a framework for the cross-validation of Bis(2-ethylhexyl) dodecanedioate (DEHD) measurements between different laboratories. While specific public proficiency testing (PT) schemes for DEHD are not widely available, a robust inter-laboratory comparison can be established by engaging with accredited PT providers to develop a custom program.[1] Such studies are crucial for benchmarking laboratory performance and ensuring data reliability.[1][2]
Data Presentation: Performance in a Hypothetical Inter-Laboratory Comparison
The following table summarizes hypothetical performance data from a simulated inter-laboratory comparison study for the analysis of DEHD in a common solvent matrix like acetonitrile. The data is representative of what would be expected in a proficiency test, with performance evaluated using z-scores.[3]
| Laboratory ID | Reported Concentration (mg/L) | Assigned Value (mg/L) | Standard Deviation for Proficiency Assessment | z-score | Performance Evaluation |
| Lab A | 9.85 | 10.00 | 0.50 | -0.30 | Satisfactory |
| Lab B | 10.25 | 10.00 | 0.50 | 0.50 | Satisfactory |
| Lab C | 11.10 | 10.00 | 0.50 | 2.20 | Questionable |
| Lab D | 9.50 | 10.00 | 0.50 | -1.00 | Satisfactory |
| Lab E | 8.90 | 10.00 | 0.50 | -2.20 | Questionable |
| Lab F | 10.05 | 10.00 | 0.50 | 0.10 | Satisfactory |
Experimental Protocols
A standardized and robust analytical protocol is fundamental to ensuring that results are comparable and accurate across different laboratories.[1] The following is a detailed methodology based on common practices for the analysis of similar compounds, such as phthalate esters, using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[4][5]
Sample Preparation
-
Objective: To prepare calibration standards and test samples for HPLC analysis.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1000 mg/L.
-
From the stock solution, create a series of calibration standards by serial dilution with acetonitrile to achieve concentrations ranging from 0.1 mg/L to 100 mg/L.[4][5]
-
The inter-laboratory comparison samples, provided by the proficiency testing organizer, are analyzed directly or after a specified dilution with acetonitrile.
-
HPLC-DAD Analysis
-
Objective: To quantify the concentration of DEHD in the prepared samples.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is typically used.[4]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water, for example, a 98:2 (v/v) mixture of acetonitrile to water.[4][5]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[4][5]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[4][5]
-
Detection Wavelength: The DAD is set to a wavelength suitable for the detection of DEHD, for example, 224 nm, based on the UV absorbance spectrum of the compound.[4][5]
-
Injection Volume: A fixed volume, such as 10 µL, of each standard and sample is injected.[5]
-
Data Analysis and Calibration
-
Objective: To determine the concentration of DEHD in the test samples.
-
Procedure:
-
A calibration curve is constructed by plotting the peak area of the DEHD peak against the known concentration of the calibration standards.
-
The linearity of the calibration curve should be verified, with a correlation coefficient (r²) of 0.999 or better being desirable.[5]
-
The concentration of DEHD in the inter-laboratory comparison samples is determined by interpolating their peak areas from the calibration curve.
-
Visualizing the Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of test materials by the proficiency testing provider to the evaluation of laboratory performance.
Caption: Workflow of an inter-laboratory comparison study.
This guide provides a foundational framework for establishing a cross-validation program for this compound measurements. By adhering to standardized protocols and participating in proficiency testing, laboratories can ensure the quality and comparability of their analytical data, which is essential for reliable research and development outcomes.
References
A Comparative Analysis of the Carcinogenic Potential of DEHP and Bis(2-ethylhexyl) dodecanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of Di(2-ethylhexyl) phthalate (DEHP) and Bis(2-ethylhexyl) dodecanedioate. The information is compiled from various toxicological studies to support informed decision-making in research and development.
Overview of Carcinogenic Potential
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has been the subject of extensive toxicological investigation. It is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals[1][2]. In contrast, this compound, another plasticizer, has been less extensively studied, but available data suggests a different toxicological profile.
DEHP Carcinogenicity
Long-term animal bioassays have demonstrated that dietary exposure to DEHP induces liver tumors, specifically hepatocellular adenomas and carcinomas, in both rats and mice[1][3]. Additionally, an increased incidence of pancreatic acinar cell tumors and testicular interstitial cell tumors has been observed in male rats[4]. The carcinogenic activity of DEHP is considered to be mediated through multiple mechanisms, with the activation of the peroxisome proliferator-activated receptor alpha (PPARα) being a key event in rodents[5][6][7]. However, DEHP has also been shown to cause liver tumors in mice lacking the PPARα receptor, suggesting that other pathways are also involved[1][8]. While DEHP is generally considered non-genotoxic in standard bacterial mutation assays, some studies have reported evidence of genotoxicity, including DNA damage and chromosomal effects, particularly in mammalian cells and in vivo[9][10][11][12][13][14].
This compound Carcinogenicity
The carcinogenic potential of this compound appears to be lower than that of DEHP. Studies have shown no evidence of carcinogenicity in rats[15]. In mice, a significantly higher incidence of hepatocellular adenomas was observed only at a high dose in males[15]. This effect is proposed to be linked to peroxisome proliferation, a mechanism whose relevance to human carcinogenicity is a subject of debate due to lower expression of PPARα in human liver compared to rodents[15]. Importantly, this compound has not been found to be genotoxic in a range of in vitro and in vivo assays[15].
Quantitative Data Summary
The following tables summarize the key findings from carcinogenicity and genotoxicity studies for both compounds.
Table 1: Carcinogenicity Studies
| Compound | Species/Strain | Route of Administration | Dose Levels | Key Findings | Reference |
| DEHP | Fischer 344 Rats | Dietary | 0.6%, 1.2% | Increased incidence of hepatocellular carcinomas. | [3] |
| B6C3F1 Mice | Dietary | 0.3%, 0.6% | Increased incidence of hepatocellular carcinomas. | [3] | |
| Sprague Dawley Rats | Dietary | 300, 1000, 3000, 10000 ppm | Clear evidence of carcinogenic activity (hepatocellular adenoma or carcinoma). | [4] | |
| This compound | Mice | Dietary | 12000, 25000 ppm | Insignificantly higher incidence of hepatocellular neoplasms in males; significantly higher incidence of hepatocellular adenomas only at 25000 ppm in males. | [15] |
| Rats | Dietary | up to 25000 ppm | No evidence of carcinogenicity. | [15] |
Table 2: Genotoxicity Assays
| Compound | Assay Type | Test System | Concentration/Dose | Result | Reference |
| DEHP | Ames Test | S. typhimurium | Not specified | Negative | [12][13] |
| Chromosomal Aberrations | CHO cells | Not specified | Negative | [12] | |
| Sister Chromatid Exchange | CHO cells | Not specified | Marginal increase | [12] | |
| In vivo Micronucleus Assay | Mouse | Dosed feed | Equivocal to positive | [4] | |
| DNA Damage & Repair | Rat and human hepatocytes | In vivo and in vitro | Negative | [9] | |
| This compound | Ames Test | S. typhimurium | Not specified | Negative | [15] |
| Sister Chromatid Exchange | CHO cells | Not specified | Negative | [15] | |
| Unscheduled DNA Synthesis | In vivo | Not specified | Negative | [15] |
Experimental Protocols
Long-Term Carcinogenicity Bioassay in Rodents
A standard protocol for a two-year carcinogenicity bioassay, as often conducted by the National Toxicology Program (NTP), involves the following key steps[16]:
-
Animal Selection and Acclimation: Groups of 50 male and 50 female rodents (e.g., Fischer 344 rats or B6C3F1 mice) are selected and allowed to acclimate to the laboratory environment.
-
Dose Selection and Administration: The test chemical is administered in the diet at two to three different dose levels, determined from shorter-term toxicity studies. A control group receives the diet without the test chemical.
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and then monthly.
-
Necropsy and Histopathology: At the end of the two-year study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive set of tissues is collected and preserved. Tissues are examined microscopically by a pathologist for neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test Strains: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test substance on a petri dish with a minimal amount of the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on the minimal medium. The number of revertant colonies is counted and compared to the control plates.
Visualization of Mechanisms and Workflows
Experimental Workflow for a Carcinogenicity Bioassay
Caption: Workflow of a typical two-year rodent carcinogenicity bioassay.
Signaling Pathway for DEHP-Induced Hepatocarcinogenesis
Caption: Key signaling events in DEHP-induced liver carcinogenesis in rodents.
Conclusion
The available evidence strongly indicates that DEHP is a rodent carcinogen, with a primary target being the liver. Its mechanism of action is complex, involving both PPARα-dependent and independent pathways, and while it is largely considered non-genotoxic, some evidence for genotoxicity exists. In contrast, this compound demonstrates a lower carcinogenic potential, with tumors observed only in male mice at high doses and no evidence of genotoxicity. The mechanism for tumor formation with this compound is suggested to be related to peroxisome proliferation, a pathway with questionable relevance to humans. These differences are critical for risk assessment and the selection of alternative plasticizers in various applications.
References
- 1. Di(2-ethylhexyl) Phthalate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 6. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of peroxisome proliferator-activated receptor alpha--independent effects of PPARalpha activators in the rodent liver: di-(2-ethylhexyl) phthalate also activates the constitutive-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of genotoxic activity of di(2-ethylhexyl)phthalate (DEHP) in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DEHP: genotoxicity and potential carcinogenic mechanisms-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies by the National Toxicology Program on di(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Table 2-18, Genotoxicity of DEHP In Vitro - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Genotoxicity studies of di(2-ethylhexyl)phthalate and its metabolites in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Bis(2-ethylhexyl) dodecanedioate and Its Alternatives in Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is paramount in the development of polymer-based products, especially for sensitive applications such as medical devices and pharmaceutical packaging. The long-term stability of the plasticizer within the polymer matrix is a critical factor, directly impacting the material's performance, safety, and regulatory compliance. This guide provides a comprehensive comparison of the long-term stability of Bis(2-ethylhexyl) dodecanedioate (DEHD) and its common alternatives, including Tris(2-ethylhexyl) trimellitate (TOTM), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and Bis(2-ethylhexyl) adipate (DEHA), with a focus on their use in Polyvinyl Chloride (PVC).
While extensive data is available for TOTM, DINCH, and DEHA, there is a notable lack of specific long-term stability studies on DEHD. Therefore, this guide presents a quantitative comparison of the alternatives and a qualitative assessment of DEHD's expected performance based on its chemical properties.
Comparative Performance Data
The long-term stability of a plasticizer is primarily evaluated by its resistance to migration, volatility, and its ability to maintain the mechanical properties of the polymer after accelerated aging.
Migration and Volatility
Migration is the process by which a plasticizer moves from the polymer matrix to the surface and potentially into a contacting medium. Volatility refers to the tendency of a plasticizer to evaporate from the polymer. Both lead to a loss of plasticizer, resulting in embrittlement and dimensional changes in the polymer.
Expected Performance of this compound (DEHD): Direct quantitative data on the long-term migration and volatility of DEHD is limited in publicly available literature. However, based on its chemical structure, some inferences can be drawn. DEHD has a higher molecular weight (454.7 g/mol ) compared to DEHA (370.6 g/mol ). Generally, higher molecular weight plasticizers exhibit lower volatility and reduced migration rates. Therefore, it is anticipated that DEHD would demonstrate lower volatility and migration than DEHA. Its migration behavior relative to the larger molecules of TOTM (546.8 g/mol ) and polymeric plasticizers would require experimental data for a definitive comparison.
Table 1: Comparison of Migration and Volatility of Alternative Plasticizers in PVC
| Property | TOTM | DINCH | DEHA | Test Conditions |
| Migration into Food Simulants | ||||
| Distilled Water (10 days at 40°C) | Low | Low | Low | Varies by study |
| 3% Acetic Acid (10 days at 40°C) | Low | Low | Low | Varies by study |
| 10% Ethanol (10 days at 40°C) | Low | Moderate | Moderate | Varies by study |
| 50% Ethanol (24h at 25°C) | Low | High | Not specified | Dynamic conditions |
| Olive Oil (10 days at 40°C) | Very Low | Moderate | High | Varies by study |
| Volatility (Weight Loss) | ||||
| Accelerated Aging (e.g., 7 days at 100°C) | Very Low | Moderate | High | Varies by study |
Note: "Low," "Moderate," and "High" are qualitative summaries based on trends observed in multiple studies. Actual values can vary significantly based on the specific PVC formulation, plasticizer concentration, and test methodology.
Mechanical Properties after Accelerated Aging
Accelerated aging tests, such as thermal and UV aging, are used to simulate the long-term effects of environmental exposure on the mechanical properties of plasticized polymers. Key parameters include tensile strength, elongation at break, and hardness.
Table 2: Comparison of Mechanical Property Retention of Alternative Plasticizers in PVC after Accelerated Aging
| Property | TOTM | DINCH | DEHA |
| Tensile Strength Retention | High | Good | Moderate |
| Elongation at Break Retention | High | Good | Moderate |
| Hardness Stability | High | Good | Moderate |
Note: "High," "Good," and "Moderate" reflect the general performance in retaining initial properties after aging. TOTM, with its higher molecular weight and thermal stability, generally shows the best retention of mechanical properties.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the long-term stability of plasticizers.
Accelerated Aging
Objective: To simulate the long-term effects of heat and/or UV radiation on the physical and chemical properties of the plasticized polymer.
Apparatus:
-
Forced-air convection oven for thermal aging.
-
UV weathering chamber with controlled irradiance, temperature, and humidity for UV aging.
Procedure (Thermal Aging):
-
Prepare standardized samples of the plasticized polymer (e.g., tensile bars, films).
-
Measure the initial mechanical properties (tensile strength, elongation at break, hardness) and weight of the samples.
-
Place the samples in a pre-heated oven at a specified temperature (e.g., 70°C, 100°C) for defined time intervals (e.g., 24, 48, 96, 168 hours).
-
At each time interval, remove a set of samples from the oven and allow them to cool to room temperature in a desiccator.
-
Re-measure the mechanical properties and weight of the aged samples.
-
Analyze the change in properties over time to determine the rate of degradation.
Procedure (UV Aging):
-
Prepare standardized samples.
-
Place the samples in a UV weathering chamber.
-
Expose the samples to a specified UV light source (e.g., Xenon arc lamp) with controlled irradiance, temperature, and humidity cycles for defined durations.
-
Periodically remove samples and evaluate changes in appearance (e.g., color change, cracking) and mechanical properties.
Migration Testing
Objective: To quantify the amount of plasticizer that migrates from the polymer into a contacting liquid (food simulant, pharmaceutical formulation, etc.) under specified conditions.
Apparatus:
-
Glass containers with inert lids.
-
Analytical balance.
-
Constant temperature incubator or water bath.
Reagents and Materials:
-
Food simulants as specified by regulatory bodies (e.g., distilled water, 3% acetic acid, 10-95% ethanol, olive oil or other fatty food simulant).
-
Polymer samples of known surface area and thickness.
Procedure (Overall Migration - e.g., based on ASTM D1239):
-
Cut polymer film samples to a specific size (e.g., 50 mm x 50 mm) and weigh them accurately.[1]
-
Immerse each sample in a separate glass container with a known volume of the test liquid.[1]
-
Seal the containers and place them in an incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).[2]
-
After the exposure time, remove the samples, wipe them dry, and reweigh them to determine the weight loss.
-
The liquid can also be analyzed to determine the specific migration of the plasticizer.
Procedure (Specific Migration):
-
Follow the immersion procedure as for overall migration.
-
After the exposure period, take an aliquot of the liquid simulant.
-
Extract the plasticizer from the simulant using an appropriate solvent.
-
Analyze the extract using a suitable analytical technique (e.g., GC-MS, HPLC) to quantify the concentration of the migrated plasticizer.
Analytical Quantification of Plasticizers
Objective: To identify and quantify the amount of plasticizer and its degradation products within the polymer or in the migration simulant.
Apparatus and Method (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation:
-
For polymer analysis: Dissolve a known weight of the polymer in a suitable solvent (e.g., tetrahydrofuran), and then precipitate the polymer by adding a non-solvent (e.g., methanol). The supernatant contains the plasticizer.
-
For liquid simulant analysis: Perform a liquid-liquid extraction to transfer the plasticizer into an organic solvent.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS system.
-
The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the column.
-
The mass spectrometer identifies the components based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
-
Quantification is achieved by comparing the peak area of the plasticizer to that of a known concentration of an internal standard.
-
Apparatus and Method (High-Performance Liquid Chromatography - HPLC):
-
Sample Preparation: Similar to GC-MS, the plasticizer needs to be extracted into a liquid phase.
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
The components are separated based on their affinity for the stationary phase in the column and the mobile phase.
-
A detector (e.g., UV-Vis) measures the concentration of the eluting components.
-
Quantification is performed by comparing the peak area to a calibration curve generated from standards of known concentrations.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the long-term stability of plasticizers in polymers.
Caption: Logical flow for selecting a plasticizer based on stability requirements.
References
Safety Operating Guide
Safe Disposal of Bis(2-ethylhexyl) Dodecanedioate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Bis(2-ethylhexyl) dodecanedioate, a common plasticizer. While generally not classified as a hazardous substance, adherence to established protocols is crucial.[1]
Pre-Disposal and Handling
Before beginning any disposal procedure, it is essential to take appropriate safety measures. This includes wearing personal protective equipment (PPE) to avoid contact with skin, eyes, and clothing.[1] Ensure adequate ventilation, such as a local exhaust ventilation system, to prevent the generation of vapor or mist.[1]
Key Handling Precautions:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area.
-
Hygiene: Wash hands and face thoroughly after handling.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Minor Spills:
-
Remove all potential ignition sources.
-
Clean up spills immediately.
-
For small spills, collect as much of the liquid as possible with a suitable absorbent material.
Major Spills:
-
Clear the area of all personnel and move upwind.
-
Alert emergency responders, providing the location and nature of the hazard.
Disposal Protocol
The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] All disposal activities must be conducted in accordance with local, state, and federal regulations.[2]
Step-by-Step Disposal Procedure:
-
Consult Regulations: Review local and national waste disposal regulations to ensure full compliance.[1][2]
-
Engage a Licensed Contractor: Contact a licensed waste disposal company for collection and disposal.
-
Container Management:
A hierarchical approach to waste management should be considered, prioritizing reduction, reuse, and recycling before disposal.[2] If the material is uncontaminated and unused, recycling may be an option; consult the manufacturer for recycling possibilities.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Bis(2-ethylhexyl) dodecanedioate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Bis(2-ethylhexyl) dodecanedioate, including personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
According to the safety data sheet, while this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), proper protective measures are still recommended to minimize exposure.[1] The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Face-shield | Use a face-shield approved under appropriate government standards.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves are recommended.[1] |
| Body Protection | Protective suit | A protective suit should be worn to prevent skin contact.[1] |
| Respiratory Protection | Local exhaust ventilation | Ensure adequate ventilation. Use local exhaust ventilation to prevent the generation of vapor or mist.[1] In cases of insufficient ventilation, use a suitable respirator. |
It is crucial to use personal protective equipment (PPE) that is approved under the appropriate government standards and to adhere to local and national regulations.[1]
Experimental Protocol: Safe Handling and Disposal
The following protocol outlines the step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a local exhaust ventilation system is recommended to control any vapors or mists.[1]
-
Donning PPE: Before handling the substance, put on all required personal protective equipment as specified in the table above: a face-shield, protective gloves, and a protective suit.
-
Avoiding Contact: Take measures to avoid contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands and face thoroughly after handling the chemical.[1]
2. Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store the container in a cool and shaded area.[1]
3. Spill and Leak Procedures:
-
Containment: In the event of a spill, prevent the product from entering drains.[1]
-
Cleanup: Collect as much of the spilled material as possible using a suitable absorbent material.[1]
4. Disposal:
-
Waste Residues: Disposal must be in accordance with local and national regulations.[1] It is recommended to entrust the disposal to a licensed waste disposal company.[1]
-
Contaminated Packaging: Before disposing of the used container, ensure that the contents are completely removed.[1] The disposal of contaminated packaging should also follow local and national regulations.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
